Corixetan
Description
The exact mass of the compound Unii-0I6K5H4SC2 is 1055.43486028 g/mol and the complexity rating of the compound is 2290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[4-[3-[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]-2-[[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]methyl]propyl]anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H61N11O15/c1-56-19-11-33(39(65)47(56)73)43(69)51-15-23-60(24-16-52-44(70)34-12-20-57(2)48(74)40(34)66)28-31(27-30-5-7-32(8-6-30)55-37(62)9-10-38(63)64)29-61(25-17-53-45(71)35-13-21-58(3)49(75)41(35)67)26-18-54-46(72)36-14-22-59(4)50(76)42(36)68/h5-8,11-14,19-22,31,65-68H,9-10,15-18,23-29H2,1-4H3,(H,51,69)(H,52,70)(H,53,71)(H,54,72)(H,55,62)(H,63,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBFFLCQDWEXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)O)C(=O)NCCN(CCNC(=O)C2=C(C(=O)N(C=C2)C)O)CC(CC3=CC=C(C=C3)NC(=O)CCC(=O)O)CN(CCNC(=O)C4=C(C(=O)N(C=C4)C)O)CCNC(=O)C5=C(C(=O)N(C=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H61N11O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1056.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1952359-26-0 | |
| Record name | Corixetan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952359260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORIXETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I6K5H4SC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Corixetan-Containing Radioimmunoconjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corixetan is not an active pharmaceutical ingredient in itself, but rather a crucial component of a novel class of cancer therapeutics known as Targeted Thorium Conjugates (TTCs). It functions as a chelating agent, a molecule that securely binds the alpha-emitting radionuclide Thorium-227 (²²⁷Th) to a monoclonal antibody, enabling the targeted delivery of a potent cytotoxic payload to cancer cells. This guide provides an in-depth exploration of the mechanism of action of two prominent this compound-containing radioimmunoconjugates: Anetumab this compound (BAY 2287411) and Pelgifatamab this compound (BAY 2315497).
Core Mechanism: Targeted Alpha Therapy
The fundamental principle behind this compound-based therapeutics is Targeted Alpha Therapy (TAT). This approach leverages the high linear energy transfer (LET) and short path length of alpha particles to induce highly localized and lethal damage to tumor cells while minimizing harm to surrounding healthy tissue. The high energy of alpha particles leads to the formation of complex and difficult-to-repair DNA double-strand breaks (DSBs)[1].
The Components and Their Roles:
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Monoclonal Antibody: This component provides the specificity of the drug, targeting proteins that are overexpressed on the surface of cancer cells.
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Anetumab: A human monoclonal antibody that targets mesothelin (MSLN), a glycoprotein overexpressed in various solid tumors, including mesothelioma, ovarian, pancreatic, and lung cancers.
-
Pelgifatamab: A fully human monoclonal antibody that targets Prostate-Specific Membrane Antigen (PSMA), which is highly expressed in prostate cancer.
-
-
This compound: An octadentate 3,2-hydroxypyridinone (3,2-HOPO) chelator that forms a stable complex with the Thorium-227 radionuclide[2]. This stability is critical to prevent the premature release of the radioisotope in circulation.
-
Thorium-227 (²²⁷Th): An alpha-emitting radionuclide with a half-life of 18.7 days. Its decay chain releases a cascade of high-energy alpha particles, which are responsible for the therapeutic effect.
Detailed Mechanism of Action
The mechanism of action of this compound-containing radioimmunoconjugates can be delineated into a series of sequential events, from systemic administration to the induction of cancer cell death.
Targeting and Binding
Following intravenous administration, the radioimmunoconjugate circulates throughout the body. The monoclonal antibody component dictates its biodistribution, guiding the conjugate to tumor sites.
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Anetumab this compound selectively binds to mesothelin on the surface of cancer cells.
-
Pelgifatamab this compound binds to PSMA on prostate cancer cells.
Upon binding, the radioimmunoconjugate can be internalized by the cancer cell via endocytosis, although internalization is not strictly necessary for its cytotoxic effect due to the path length of the emitted alpha particles spanning several cell diameters[2].
Alpha Particle Emission and DNA Damage
Once localized at the tumor site, the Thorium-227 payload undergoes radioactive decay, emitting high-energy alpha particles. These particles traverse a short distance, depositing a large amount of energy in the immediate vicinity. This high-LET radiation induces dense and complex DNA double-strand breaks (DSBs), which are challenging for the cell's repair machinery to resolve effectively[1]. The formation of these complex DSBs is a key distinction from the damage caused by lower-LET radiation like beta particles or gamma rays.
Cellular Response to DNA Damage
The extensive and irreparable DNA damage triggers a cascade of cellular responses:
-
Cell Cycle Arrest: The cell's DNA damage response (DDR) pathways are activated, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. However, the complexity of the alpha-particle-induced DSBs often overwhelms the repair capacity.
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. This is a controlled process that avoids the induction of an inflammatory response.
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Immunogenic Cell Death (ICD): In addition to apoptosis, targeted alpha therapy with this compound conjugates has been shown to induce immunogenic cell death. This form of cell death is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies of Anetumab this compound and Pelgifatamab this compound.
Table 1: In Vitro Binding and Efficacy of Anetumab Conjugates
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) of ⁸⁹Zr-DFO-MSLN-mAb | HT29-MSLN | Low Nanomolar | [3] |
| NCI-Meso16 | Low Nanomolar | ||
| NCI-Meso21 | Low Nanomolar |
Note: Data is for a Zirconium-89 labeled Anetumab conjugate with a different chelator (DFO), used as an imaging surrogate. The binding affinity of the Thorium-227 conjugate is expected to be similar.
Table 2: In Vivo Efficacy of Pelgifatamab this compound (BAY 2315497)
| Model | Treatment | Dose | Tumor Growth Inhibition (T/C value) | Reference |
| Subcutaneous Cell Line & PDX models | Single Injection | 300-500 kBq/kg | 0.01 - 0.31 | |
| Intratibial LNCaP Xenograft | Single Injection | 300 kBq/kg | 82.6% decrease in serum PSA from baseline |
Signaling Pathways and Experimental Workflows
Signaling Pathway from Antigen Binding to Cell Death
Caption: Signaling pathway of this compound-containing radioimmunoconjugates.
Experimental Workflow for Preclinical Characterization
Caption: Preclinical experimental workflow for this compound conjugates.
Experimental Protocols
Below are representative methodologies for key experiments cited in the preclinical evaluation of this compound-containing radioimmunoconjugates. These are generalized protocols and specific details may vary between studies.
γH2AX Staining for DNA Double-Strand Break Analysis by Flow Cytometry
This assay quantifies the phosphorylation of the histone variant H2AX (γH2AX), a marker for DNA double-strand breaks.
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Cell Culture and Treatment:
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Culture cancer cells expressing the target antigen (e.g., OVCAR-3 for mesothelin, LNCaP for PSMA) under standard conditions.
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Treat cells with varying concentrations of the Thorium-227 conjugated antibody or a non-targeting control conjugate for a specified duration (e.g., 24-72 hours).
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-
Cell Fixation and Permeabilization:
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Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
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Fix cells in a suitable fixative (e.g., 2-4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.
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Permeabilize the cells by incubation in a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10-15 minutes on ice.
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-
Immunostaining:
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Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., PBS with 1-5% bovine serum albumin) for 30 minutes.
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Incubate cells with a primary antibody specific for γH2AX (e.g., anti-phospho-histone H2A.X Ser139) at a predetermined optimal dilution for 1 hour at room temperature or overnight at 4°C.
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Wash cells with PBS to remove unbound primary antibody.
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Incubate cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
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Wash cells to remove unbound secondary antibody.
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Flow Cytometry Analysis:
-
Resuspend cells in a suitable buffer for flow cytometry.
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Analyze the fluorescence intensity of the cells using a flow cytometer. The intensity of the fluorescent signal is proportional to the amount of γH2AX, and thus, the extent of DNA double-strand breaks.
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Gate on the cell population of interest and quantify the mean fluorescence intensity or the percentage of γH2AX-positive cells.
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In Vivo Tumor Xenograft Studies
These studies assess the antitumor efficacy and tolerability of the radioimmunoconjugate in a living organism.
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Animal Model:
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Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.
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Implant human cancer cells expressing the target antigen subcutaneously or orthotopically into the mice.
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Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
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Treatment Administration:
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Randomize mice into treatment and control groups.
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Administer the Thorium-227 conjugated antibody, a non-targeting control conjugate, or vehicle control intravenously.
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Dosing can be a single administration or a fractionated dosing schedule.
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Efficacy Assessment:
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Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
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Monitor animal body weight and overall health as indicators of toxicity.
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At the end of the study, or when tumors reach a predetermined endpoint, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
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Calculate tumor growth inhibition (TGI) or tumor-to-control (T/C) ratios to quantify efficacy.
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Biodistribution Studies:
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At various time points after administration of the radioimmunoconjugate, euthanize a subset of animals.
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Harvest tumors and major organs.
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Measure the radioactivity in each tissue using a gamma counter to determine the uptake and clearance of the radioimmunoconjugate.
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Conclusion
This compound plays an indispensable role in a promising new class of targeted radiotherapeutics. By securely chelating Thorium-227 to tumor-targeting monoclonal antibodies, it enables the precise delivery of highly cytotoxic alpha radiation to cancer cells. The mechanism of action, centered on the induction of complex DNA double-strand breaks, leads to cell cycle arrest and apoptosis, and potentially stimulates an anti-tumor immune response. Preclinical data for Anetumab this compound and Pelgifatamab this compound demonstrate the potential of this platform for the treatment of various solid tumors. Further clinical investigation is ongoing to fully elucidate the therapeutic benefit of this innovative approach in cancer therapy.
References
- 1. Quantifying DNA strand breaks from targeted alpha emitters 225Ac and 227Th via Geant4-DNA: implications for RBE and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. In Vitro and In Vivo Comparison of 3,2-HOPO Versus Deferoxamine-Based Chelation of Zirconium-89 to the Antimesothelin Antibody Anetumab - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Corixetan and its Role in Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corixetan is a pivotal component in the emerging class of radiopharmaceuticals known as Targeted Thorium Conjugates (TTCs). As an octadentate hydroxypyridinone-based chelator, its primary function is to form highly stable complexes with the alpha-emitting radionuclide, Thorium-227. This stable chelation is critical for the development of next-generation antibody-drug conjugates (ADCs) that can selectively deliver potent cytotoxic alpha radiation to cancer cells. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on its application in oncology.
Chemical Structure and Properties of this compound
This compound is a sophisticated chelating agent designed for the stable complexation of Thorium-227. Its structure is based on the 3,2-hydroxypyridinone (3,2-HOPO) motif, which is known for its high affinity and selectivity for thorium.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₀H₆₁N₁₁O₁₅ | [1] |
| Molecular Weight | 1056.09 g/mol | [1] |
| IUPAC Name | N,N''-bis[2-(3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-carboxamido)ethyl]-N'-{1-[4-(3-carboxypropanamido)phenyl]ethyl}-N,N''-bis(carboxymethyl)ethane-1,2-diamine | Inferred from structure |
| SMILES | Cn1ccc(c(c1=O)O)C(=O)NCCN(CCNC(=O)c2ccn(C)c(=O)c2O)CC(Cc3ccc(cc3)NC(=O)CCC(=O)O)CN(CCNC(=O)c4ccn(C)c(=O)c4O)CCNC(=O)c5ccn(C)c(=O)c5O | [1] |
| InChI | InChI=1S/C50H61N11O15/c1-56-19-11-33(39(65)47(56)73)43(69)51-15-23-60(24-16-52-44(70)34-12-20-57(2)48(74)40(34)66)28-31(27-30-5-7-32(8-6-30)55-37(62)9-10-38(63)64)29-61(25-17-53-45(71)35-13-21-58(3)49(75)41(35)67)26-18-54-46(72)36-14-22-59(4)50(76)42(36)68/h5-8,11-14,19-22,31,65-68H,9-10,15-18,23-29H2,1-4H3,(H,51,69)(H,52,70)(H,53,71)(H,54,72)(H,55,62)(H,63,64) | [1] |
The design of this compound incorporates a carboxylic acid group that can be readily activated for conjugation to the ε-amino groups of lysine residues in monoclonal antibodies. This allows for the creation of targeted radiopharmaceutical agents.[2]
Mechanism of Action: Targeted Alpha Therapy
This compound functions as the critical link in Targeted Thorium Conjugates (TTCs). The overall mechanism of action can be broken down into the following steps:
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Chelation: this compound securely binds Thorium-227, an alpha-emitting radionuclide. The octadentate nature of the 3,2-HOPO chelator ensures a highly stable complex, which is crucial to prevent the premature release of the radioactive payload in vivo.
-
Targeting: The this compound-Thorium-227 complex is conjugated to a monoclonal antibody that is specific for a tumor-associated antigen. This antibody guides the radiopharmaceutical to the cancer cells.
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Internalization: Upon binding to the target antigen on the cancer cell surface, the TTC is internalized.
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Cytotoxicity: Once inside the cell, or in close proximity to it, Thorium-227 decays, emitting high-energy alpha particles. These alpha particles have a short path length, resulting in highly localized and potent cytotoxicity. The primary mechanism of cell killing is the induction of complex and difficult-to-repair DNA double-strand breaks.
DNA Damage Response to Alpha Particle Irradiation
The high linear energy transfer of alpha particles emitted by Thorium-227 leads to clustered and complex DNA double-strand breaks (DSBs), which are particularly challenging for cancer cells to repair. This triggers a robust DNA Damage Response (DDR).
The primary signaling pathways activated in response to these DSBs are the Ataxia-Telangiectasia Mutated (ATM) and the Ataxia-Telangiectasia and Rad3-related (ATR) kinase pathways. These kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair. The two major pathways for repairing DSBs are Non-Homologous End Joining (NHEJ) and Homologous Recombination Repair (HRR). Due to the complex nature of alpha particle-induced DNA damage, the error-prone NHEJ pathway is often overwhelmed, leading to an accumulation of lethal mutations and ultimately, apoptosis.
Applications in Oncology: Anetumab and Pelgifatamab this compound
This compound is a key component of at least two investigational Targeted Thorium Conjugates:
-
Anetumab this compound (BAY 2287411): This TTC utilizes the anetumab monoclonal antibody, which targets mesothelin, a protein overexpressed in several solid tumors, including ovarian cancer and mesothelioma. A first-in-human Phase I clinical trial (NCT03507452) for this agent has been completed.
-
Pelgifatamab this compound (BAY 2315497): This agent employs a monoclonal antibody targeting Prostate-Specific Membrane Antigen (PSMA), a well-established target in prostate cancer. A Phase I clinical trial (NCT03724747) is currently evaluating its safety and efficacy in patients with metastatic castration-resistant prostate cancer.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound and its conjugates are proprietary. However, based on published literature, a general workflow for the preclinical evaluation of a Targeted Thorium Conjugate can be outlined.
Methodology for In Vitro Cytotoxicity Assay (General Protocol):
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Cell Culture: Culture target antigen-expressing cancer cell lines and control cell lines (lacking antigen expression) in appropriate media.
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Treatment: Plate cells in 96-well plates and treat with serial dilutions of the Targeted Thorium Conjugate. Include untreated controls and controls with the unconjugated antibody and free Thorium-227.
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Incubation: Incubate the cells for a period that allows for internalization and induction of cytotoxicity (e.g., 72-96 hours).
-
Viability Assessment: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
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Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the potency and selectivity of the TTC.
Quantitative Data Summary
Published quantitative data from clinical trials of this compound-containing TTCs is still limited. The following table summarizes preclinical efficacy data for pelgifatamab this compound in xenograft models.
Table 2: Preclinical Efficacy of Pelgifatamab this compound (PSMA-TTC) in Subcutaneous Xenograft Models
| Xenograft Model | Treatment | Dose (kBq/kg) | Tumor Growth Inhibition (T/C ratio) | Source |
| Prostate Cancer | Pelgifatamab this compound | 300 - 500 | 0.01 - 0.31 |
T/C ratio: Ratio of the median tumor volume of the treated group to the median tumor volume of the control group.
Conclusion and Future Directions
This compound is a state-of-the-art chelator that has enabled the development of a new class of targeted alpha therapies. The high stability of the this compound-Thorium-227 complex, combined with the potent and localized cytotoxicity of alpha particles, offers a promising therapeutic strategy for difficult-to-treat cancers. The ongoing clinical trials of anetumab this compound and pelgifatamab this compound will provide crucial data on the safety and efficacy of this approach in humans. Future research will likely focus on expanding the range of tumor targets for this compound-based TTCs and exploring combination therapies to further enhance their antitumor activity.
References
An In-depth Technical Guide to the Chelation Chemistry of Corixetan with Thorium-227 for Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted Alpha Therapy (TAT) is a promising modality in oncology, delivering highly cytotoxic alpha-particle radiation directly to cancer cells, thereby minimizing damage to surrounding healthy tissue. Thorium-227 (²²⁷Th), an alpha-emitter with a half-life of 18.7 days, is a radionuclide of significant interest for TAT. The clinical success of ²²⁷Th-based radiopharmaceuticals is critically dependent on the stable chelation of the Th⁴⁺ ion. Corixetan, a bifunctional derivative of an octadentate 3,2-hydroxypyridinone (3,2-HOPO) chelator, has emerged as a highly effective ligand for this purpose. This technical guide provides a comprehensive overview of the chelation chemistry of this compound with Thorium-227, including synthesis, radiolabeling, stability, and the biological consequences of the targeted delivery of alpha radiation.
Introduction to this compound and Thorium-227
This compound is a key component in the development of Targeted Thorium Conjugates (TTCs). It is designed to form a highly stable complex with Thorium-227, a radionuclide that decays via a cascade of alpha and beta emissions, ultimately leading to stable lead-207. The high linear energy transfer (LET) of the emitted alpha particles induces complex double-strand DNA breaks (DSBs) in target cells, leading to potent and localized cytotoxicity.[1][2]
The general structure of a TTC consists of a tumor-targeting moiety (e.g., a monoclonal antibody), the this compound chelator, and the complexed Thorium-227 radionuclide.[3][4][5] Prominent examples of such conjugates in clinical development include Thorium-227 Anetumab this compound (BAY 2287411) , which targets mesothelin-expressing solid tumors, and ²²⁷Th-Pelgifatamab this compound (BAY 2315497) , which targets prostate-specific membrane antigen (PSMA).
Chelation Chemistry and Quantitative Data
The chelation of the large, tetravalent Th⁴⁺ cation presents a considerable chemical challenge. This compound, as an octadentate 3,2-HOPO chelator, provides a stable coordination environment for the thorium ion.
Quantitative Chelation Data
The stability of the chelator-radionuclide complex is paramount to prevent the release of free ²²⁷Th in vivo, which could lead to off-target toxicity. The following table summarizes key quantitative parameters for a representative octadentate 3,2-HOPO chelator with Thorium(IV) and other relevant metal ions.
| Parameter | Value | Metal Ion | Conditions | Reference |
| Stability Constant (log β₁₁₀) | 41.7 ± 0.3 | Th(IV) | T = 25 °C | |
| Stability Constant (log β₁₁₀) | 26.9 ± 0.3 | Fe(III) | T = 25 °C | |
| Radiochemical Yield | ≥95% | Th(IV) | pH 5.5, Room Temp, 60 min | |
| In vitro Stability | >95% bound | Th(IV) | Human Serum, 7 days |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative bifunctional 3,2-HOPO chelator, its radiolabeling with Thorium-227, and subsequent in vitro and in vivo evaluation.
Synthesis of a Bifunctional Octadentate 3,2-HOPO Chelator
While the exact industrial synthesis of this compound is proprietary, the following protocol outlines the synthesis of a similar bifunctional octadentate 3,2-HOPO chelator, which can be conjugated to biomolecules. This synthesis is based on methodologies reported in the literature for similar compounds.
Workflow for the Synthesis of a Bifunctional 3,2-HOPO Chelator
Materials and Reagents:
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Starting materials for the polyamine scaffold and activated Me-3,2-HOPO precursor.
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Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile.
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Reagents: N,N-diisopropylethylamine (DIPEA), Sulfuric acid, Iron powder, Ammonium chloride, Boron tribromide (BBr₃), Succinic anhydride.
Procedure:
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Synthesis of the Polyamine Scaffold: Synthesize the polyamine scaffold (e.g., compound 9) in a multi-step process, achieving a good overall yield.
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Synthesis of the Activated Me-3,2-HOPO Precursor: Prepare the activated Me-3,2-HOPO building block (e.g., compound 17).
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Coupling and Deprotection:
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Couple the polyamine scaffold with the activated Me-3,2-HOPO precursor in DCM to form the protected chelate.
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Reduce the nitro group to an amine using iron and ammonium chloride.
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Remove the benzyl protecting groups using BBr₃ to yield the amine intermediate.
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Functionalization: React the amine intermediate with succinic anhydride to introduce a carboxylic acid group for bioconjugation, yielding the final bifunctional chelator.
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Purification: Purify the final product using appropriate chromatographic techniques (e.g., HPLC).
Radiolabeling of this compound Conjugate with Thorium-227
This protocol describes the radiolabeling of an antibody-corixetan conjugate.
Workflow for Radiolabeling and Quality Control
Materials and Reagents:
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Antibody-corixetan conjugate.
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Thorium-227 solution.
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Labeling buffer (e.g., 0.1 M MES, pH 5.5).
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Quenching solution (e.g., DTPA).
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Size-exclusion chromatography column.
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HPLC system with a radioactivity detector.
Procedure:
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Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine the antibody-corixetan conjugate with the Thorium-227 solution in the labeling buffer.
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Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
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Quenching: Stop the reaction by adding a quenching solution to complex any unbound ²²⁷Th.
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Purification: Purify the radiolabeled conjugate using a size-exclusion chromatography column to separate the labeled antibody from unreacted ²²⁷Th and other small molecules.
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Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC. The purity should be ≥95%.
-
Measure the specific activity of the conjugate.
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In Vitro Stability Assessment
This protocol outlines a method to assess the stability of the ²²⁷Th-corixetan conjugate in human serum.
Procedure:
-
Incubation: Add the purified ²²⁷Th-antibody-corixetan conjugate to human serum and incubate at 37°C.
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Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), take aliquots of the serum mixture.
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Separation: Separate the protein-bound radioactivity from the free radioactivity using a suitable method, such as size-exclusion chromatography or protein precipitation.
-
Quantification: Measure the radioactivity in the protein-bound and free fractions using a gamma counter.
-
Analysis: Calculate the percentage of intact radiolabeled conjugate at each time point to determine the in vitro stability.
In Vivo Biodistribution Study
This protocol describes a typical biodistribution study in tumor-bearing mice.
Procedure:
-
Animal Model: Use tumor-bearing mice (e.g., xenograft models with human cancer cell lines).
-
Administration: Administer a single intravenous injection of the ²²⁷Th-antibody-corixetan conjugate to the mice.
-
Time Points: At predetermined time points post-injection (e.g., 24, 72, 168, 336 hours), euthanize a cohort of mice.
-
Organ Harvesting: Collect tumors and various organs of interest (e.g., blood, liver, spleen, kidneys, femur).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile of the radiopharmaceutical.
Mechanism of Action: DNA Damage Signaling Pathway
The cytotoxic effect of Thorium-227 is primarily due to the induction of DNA double-strand breaks (DSBs) by the emitted alpha particles. This triggers a complex DNA damage response (DDR) signaling cascade, which can lead to cell cycle arrest and apoptosis.
DNA Damage Response to Alpha Particle-Induced DSBs
The DDR pathway involves the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate and activate the checkpoint kinases Chk1 and Chk2. These kinases then phosphorylate downstream targets, including the tumor suppressor p53 and the phosphatase CDC25. Phosphorylation of CDC25 leads to its inactivation, preventing it from activating the CDK1/Cyclin B complex, which is essential for entry into mitosis. This results in G2/M cell cycle arrest, providing time for DNA repair. If the damage is too severe, the p53 pathway can trigger apoptosis.
Conclusion
This compound is a highly effective chelator for Thorium-227, enabling the development of stable and potent targeted alpha therapies. The robust chelation chemistry, favorable radiolabeling characteristics, and high in vivo stability of the resulting conjugates are critical for the successful clinical translation of this promising class of radiopharmaceuticals. The targeted delivery of the potent alpha-emitter Thorium-227 induces complex DNA damage, leading to cell cycle arrest and apoptosis in cancer cells, offering a powerful new tool in the fight against cancer. Further research and clinical trials will continue to elucidate the full potential of this compound-based TTCs in oncology.
References
Anetumab Corixetan and Mesothelin Targeting: A Technical Guide
This technical guide provides an in-depth overview of mesothelin (MSLN) as a therapeutic target and the mechanism of action of anetumab corixetan, a targeted alpha therapy. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the critical signaling pathways associated with mesothelin, summarizes quantitative data from preclinical and clinical studies, and outlines key experimental methodologies.
Mesothelin (MSLN): A Promising Target in Oncology
Mesothelin is a 40-kDa glycosylphosphatidylinositol (GPI)-linked cell surface glycoprotein that has emerged as a compelling target for cancer therapy.[1][2] The MSLN gene encodes a 69-kDa precursor protein, which is cleaved into two products: the membrane-bound mesothelin and a 31-kDa shed protein known as megakaryocyte-potentiating factor (MPF).[1][2]
Expression Profile: In normal tissues, mesothelin expression is highly restricted to the mesothelial cells lining the pleura, peritoneum, and pericardium.[2] This limited expression profile in healthy tissues makes it an attractive target for cancer therapies aiming to minimize off-tumor toxicities. Conversely, mesothelin is overexpressed in a wide range of malignancies, including:
-
Ovarian Cancer (up to 100% of samples)
-
Pancreatic Cancer (up to 91% of samples)
-
Malignant Mesothelioma
-
Lung Adenocarcinoma
-
Colon Cancer (up to 31% of samples)
Role in Cancer Progression: High mesothelin expression is often associated with increased tumor aggression, chemotherapy resistance, and a poor prognosis for patients. Mechanistically, mesothelin contributes to cancer progression through several key processes:
-
Cell Adhesion and Metastasis: Mesothelin binds to the cancer antigen CA125 (also known as MUC16), mediating cell adhesion that is believed to promote the peritoneal metastasis of tumors, particularly in ovarian cancer.
-
Proliferation and Cell Cycle Progression: Overexpression of mesothelin can lead to the constitutive activation of the STAT3 signaling pathway, which results in increased expression of cyclin E and the cyclin E/CDK2 complex, thereby accelerating the G1-S phase transition of the cell cycle.
-
Invasion: Mesothelin can trigger the expression of matrix metalloproteinase-7 (MMP-7) through various signaling pathways, enhancing the invasive capabilities of cancer cells.
-
Resistance to Apoptosis: By activating pathways such as PI3K/Akt and MAPK/ERK, mesothelin promotes the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and inhibits pro-apoptotic factors (e.g., Bad, Bax), protecting cancer cells from drug-induced cell death.
Mesothelin-Associated Signaling Pathways
Mesothelin overexpression triggers multiple intracellular signaling cascades that are fundamental to cancer progression. These pathways collectively enhance cell survival, proliferation, motility, and invasion. The interaction of mesothelin with its binding partner CA125/MUC16 or through self-ligation can initiate these downstream effects. The primary signaling networks influenced by mesothelin include NF-κB, PI3K/Akt, MAPK/ERK, and STAT3.
References
Pelgifatamab corixetan for PSMA-positive cancers.
An In-Depth Technical Guide to Pelgifatamab Corixetan for PSMA-Positive Cancers
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) is a well-validated cell surface target for the diagnosis and treatment of prostate cancer. Pelgifatamab this compound (also known as PSMA-TTC or BAY 2315497) is a next-generation therapeutic agent designed to selectively destroy PSMA-expressing tumor cells. It is classified as a targeted alpha therapy (TAT), an approach that delivers highly potent, short-range alpha-particle radiation directly to the cancer site, thereby minimizing damage to surrounding healthy tissue. This document provides a comprehensive technical overview of pelgifatamab this compound, including its mechanism of action, preclinical efficacy, and key experimental methodologies, intended for an audience of researchers and drug development professionals.
Mechanism of Action
Pelgifatamab this compound is an antibody-drug conjugate composed of three key parts:
-
Pelgifatamab : A human IgG1 monoclonal antibody that specifically targets the extracellular domain of PSMA[1].
-
This compound : A chelator based on 3,2-hydroxypyridinone (HOPO) that is covalently linked to the antibody[1][2].
-
Thorium-227 (²²⁷Th) : A radioisotope that is stably complexed by the this compound chelator. Thorium-227 is an alpha-emitter, which decays and releases high-energy alpha particles (helium nuclei)[2][3].
The therapeutic strategy is based on the targeted delivery of these cytotoxic alpha particles. Upon intravenous administration, pelgifatamab this compound circulates in the bloodstream and binds with high affinity to PSMA expressed on the surface of prostate cancer cells. Following binding, the conjugate is internalized by the cancer cell. The subsequent decay of Thorium-227 releases alpha particles that induce complex, difficult-to-repair DNA double-strand breaks, leading to cell-cycle arrest and potent induction of apoptosis. This targeted delivery of a highly potent payload allows for the specific eradication of PSMA-positive cancer cells.
Preclinical Data
Pelgifatamab this compound has demonstrated significant anti-tumor activity in a range of preclinical models. Furthermore, the pelgifatamab antibody has also been successfully conjugated to Actinium-225 (²²⁵Ac), another alpha-emitter, showing similarly potent results.
In Vitro Cytotoxicity
The conjugate shows high cytotoxicity specifically in PSMA-expressing prostate cancer cell lines, while PSMA-negative lines are unaffected. This confirms the target-dependent activity of the drug.
| Cell Line | PSMA Expression | Conjugate | IC50 | Citation |
| LNCaP | Positive | ²²⁵Ac-pelgifatamab | 0.0015 kBq/mL | |
| C4-2 | Positive | ²²⁵Ac-pelgifatamab | 0.017 kBq/mL | |
| 22Rv1 | Positive | ²²⁵Ac-pelgifatamab | 0.03 kBq/mL | |
| PC-3 | Negative | ²²⁵Ac-pelgifatamab | >5 kBq/mL | |
| DU-145 | Negative | ²²⁵Ac-pelgifatamab | >5 kBq/mL |
In Vivo Efficacy in Xenograft Models
Pelgifatamab this compound and its Actinium-225 analogue have shown robust, dose-dependent anti-tumor efficacy in various cell-line derived (CDX) and patient-derived (PDX) xenograft models of prostate cancer. Efficacy is often measured as a T/C (Treatment/Control) ratio, representing the relative change in tumor volume in treated versus vehicle-treated animals.
| Xenograft Model | Treatment | Dose (kBq/kg) | T/C Ratio (Volume) | Citation |
| Various CDX & PDX | ²²⁷Th-pelgifatamab | 300 - 500 | 0.01 - 0.31 | |
| 22Rv1 (hormone-insensitive) | ²²⁷Th-pelgifatamab | 300 | 0.44 | |
| 22Rv1 (hormone-insensitive) | Darolutamide + ²²⁷Th-pelgifatamab | 100 mg/kg + 300 | 0.27 | |
| C4-2 | ²²⁵Ac-pelgifatamab | 300 | 0.10 | |
| C4-2 | ²²⁵Ac-DOTA-pelgi | 300 | 0.37 | |
| C4-2 | ²²⁷Th-pelgifatamab | 300 | 0.33 | |
| LNCaP | ²²⁵Ac-pelgifatamab | 70, 125, or 250 | <0.01 | |
| KuCaP-1 (PDX) | ²²⁵Ac-pelgifatamab | 75 | 0.55 | |
| KuCaP-1 (PDX) | ²²⁵Ac-pelgifatamab | 150 | 0.44 | |
| KuCaP-1 (PDX) | ²²⁵Ac-pelgifatamab | 300 | 0.26 |
Notably, combination therapy with the androgen receptor (AR) inhibitor darolutamide potentiated the anti-tumor effect. Mechanistic studies revealed that darolutamide upregulates PSMA expression on cancer cells, increasing the target density for pelgifatamab this compound, and may also impair DNA damage repair pathways.
Clinical Development
Pelgifatamab this compound (BAY 2315497) is being evaluated in a Phase I clinical trial for patients with metastatic castration-resistant prostate cancer (mCRPC) (NCT03724747). The study aims to determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the agent, both as a monotherapy and in combination with darolutamide. A separate Phase I study has been initiated for the actinium-225 version, ²²⁵Ac-pelgifatamab (NCT06052306).
Key Experimental Protocols & Workflows
Detailed protocols are proprietary; however, based on published literature, the following methodologies are representative of the key experiments used to characterize pelgifatamab this compound.
In Vitro Cytotoxicity Assay
-
Objective : To determine the target-specific cell-killing ability of the radiolabeled antibody.
-
Cell Lines : PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU-145) human prostate cancer cell lines.
-
Methodology :
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a dilution series of ²²⁷Th-pelgifatamab or ²²⁵Ac-pelgifatamab.
-
Following an incubation period (typically 3-5 days), cell viability is assessed using a standard colorimetric assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity.
-
Data is normalized to untreated controls, and IC50 values (the concentration required to inhibit cell growth by 50%) are calculated.
-
In Vivo Xenograft Efficacy Study
-
Objective : To evaluate the anti-tumor activity of pelgifatamab this compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous or orthotopic (e.g., intratibial) tumors from human prostate cancer cell lines (e.g., 22Rv1, C4-2) or patient-derived tissue.
-
Methodology :
-
Tumor cells/fragments are implanted into mice.
-
Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, pelgifatamab this compound at various doses).
-
The drug is administered, typically via a single intravenous (i.v.) injection.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
For specific models, serum PSA levels may be monitored as a biomarker of tumor burden.
-
At the end of the study, T/C ratios are calculated to determine efficacy.
-
Biodistribution Studies
-
Objective : To determine the uptake and clearance of the radiolabeled antibody in different organs and the tumor.
-
Methodology : Following administration of the radiolabeled conjugate to tumor-bearing mice, animals are sacrificed at various time points. Tissues of interest (tumor, blood, liver, kidneys, bone, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). These studies confirmed high tumor accumulation with clearance from most other organs.
References
The Advent of Corixetan-Based Radiopharmaceuticals: A New Frontier in Targeted Alpha Therapy
For Immediate Release
A deep dive into the development of Corixetan-based radiopharmaceuticals, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this emerging class of targeted alpha therapies. The guide focuses on two leading investigational agents, Thorium-227 Anetumab this compound and Thorium-227 Pelgifatamab this compound, providing in-depth information on their mechanism of action, synthesis, preclinical and clinical development, and the signaling pathways they exploit.
The landscape of cancer treatment is continually evolving, with a significant shift towards precision medicine. Among the most promising innovations are targeted radiopharmaceuticals, which deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This compound, a novel chelating agent, has emerged as a critical component in the development of next-generation alpha-emitting radiopharmaceuticals. This guide explores the core scientific principles and practical applications of this compound-based radioimmunoconjugates.
Core Concepts: The Power of Targeted Alpha Therapy
Targeted alpha therapy (TAT) utilizes alpha-emitting radionuclides, such as Thorium-227, which are characterized by high linear energy transfer and a short path length. This results in highly localized and potent cytotoxicity to tumor cells, inducing complex DNA double-strand breaks that are difficult for cancer cells to repair. The effectiveness of TAT is contingent on the precise delivery of these radionuclides to the tumor site, a challenge addressed by conjugating them to tumor-targeting molecules like monoclonal antibodies. This compound serves as the crucial linker, securely binding the radioisotope to the antibody.
Thorium-227 Anetumab this compound: Targeting Mesothelin-Expressing Cancers
Thorium-227 Anetumab this compound is an investigational radioimmunoconjugate designed to treat solid tumors that overexpress mesothelin, such as certain ovarian and mesothelioma cancers. It comprises the human monoclonal antibody anetumab, which specifically targets mesothelin, conjugated to the chelator this compound, and labeled with the alpha-emitter Thorium-227.
Quantitative Data Summary: Thorium-227 Anetumab this compound
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Kd) of Anetumab | 10 nmol/L | Human Mesothelin | [1] |
| In Vitro IC50 (Anetumab Ravtansine) | 0.72 nmol/L | Mesothelin-expressing cells | [2][3] |
| In Vivo Efficacy (Monotherapy) | Tumor growth inhibition | Ovarian cancer xenograft models | [4][5] |
| Biodistribution (Tumor Uptake) | Specific accumulation in tumor | ST206B ovarian cancer PDX model |
Experimental Protocols
Synthesis and Radiolabeling of Thorium-227 Anetumab this compound:
The synthesis involves a multi-step process beginning with the conjugation of the anetumab antibody with a derivative of the 3,2-hydroxypyridinone (3,2-HOPO) chelator, this compound. This is typically achieved through amide bond formation between the chelator and lysine residues on the antibody. The resulting antibody-chelator conjugate is then purified. For radiolabeling, an aqueous solution of a Thorium-227 salt is added to the conjugate under controlled pH and temperature conditions. The mixture is incubated to allow for the chelation of Thorium-227 by the this compound moiety. The final radiolabeled product, Thorium-227 Anetumab this compound, is purified using methods like size exclusion chromatography to remove any unbound radionuclide. Quality control is performed to assess radiochemical purity and stability.
In Vitro Cell Viability Assay:
Mesothelin-expressing cancer cell lines (e.g., OVCAR-3) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with serial dilutions of Anetumab Ravtansine (an antibody-drug conjugate with a similar antibody component) or a relevant control. After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curves.
In Vivo Tumor Growth Inhibition Studies:
Female immunodeficient mice are subcutaneously or orthotopically implanted with mesothelin-expressing human cancer cells (e.g., OVCAR-8). Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Thorium-227 Anetumab this compound is administered intravenously at various dose levels and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry.
Biodistribution Studies:
Tumor-bearing mice are injected intravenously with a single dose of Thorium-227 Anetumab this compound. At various time points post-injection, animals are euthanized, and tissues of interest (tumor, blood, major organs) are collected and weighed. The radioactivity in each tissue is measured using a gamma counter. The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Mesothelin Signaling Pathway
Mesothelin is known to play a role in tumor progression by activating several intracellular signaling pathways that promote cell proliferation, survival, and invasion. Upon binding of anetumab, the downstream signaling cascades are disrupted.
Thorium-227 Pelgifatamab this compound: A Targeted Approach for Prostate Cancer
Thorium-227 Pelgifatamab this compound (also known as BAY-2315497 or PSMA-TTC) is another promising radioimmunoconjugate in clinical development. It targets the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells. This agent consists of the fully human anti-PSMA antibody pelgifatamab, linked to this compound and radiolabeled with Thorium-227.
Quantitative Data Summary: Thorium-227 Pelgifatamab this compound
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Cytotoxicity | PSMA expression-dependent | LNCaP, C4-2, PC-3, DU-145 | |
| In Vivo Efficacy (T/C ratio) | 0.01 - 0.31 (300-500 kBq/kg) | Subcutaneous cell line and PDX models | |
| In Vivo Efficacy (Serum PSA) | Significant reduction | Intratibial LNCaP xenografts |
Experimental Protocols
Synthesis and Radiolabeling of Thorium-227 Pelgifatamab this compound:
The process is analogous to that of the anetumab conjugate. The pelgifatamab antibody is first conjugated with the 3,2-HOPO chelator. Following purification of the antibody-chelator conjugate, it is radiolabeled with Thorium-227. The radiolabeling is performed under mild conditions, and the final product is purified to ensure high radiochemical purity.
In Vitro Internalization Assay:
PSMA-expressing prostate cancer cells (e.g., LNCaP) are incubated with Thorium-227 Pelgifatamab this compound at 4°C (to allow surface binding) and 37°C (to allow internalization). At different time points, the cells are washed. The surface-bound radioactivity is removed by an acid wash, and the internalized radioactivity is measured using a gamma counter. The percentage of internalized radioactivity is then calculated.
In Vivo Bone Metastasis Model:
Male immunodeficient mice are inoculated with PSMA-expressing human prostate cancer cells (e.g., LNCaP) directly into the tibia to establish a model of bone metastasis. Tumor growth is monitored by measuring serum prostate-specific antigen (PSA) levels and through imaging techniques. Mice are then treated with a single intravenous injection of Thorium-227 Pelgifatamab this compound or a vehicle control. The effect on tumor growth is assessed by monitoring PSA levels and by ex vivo analysis of the tibiae.
PSMA Signaling Pathway
PSMA is not just a passive target for antibody binding; it also plays a role in prostate cancer progression by influencing key signaling pathways. Its expression has been shown to shift signaling from the MAPK pathway towards the pro-survival PI3K-AKT pathway.
The Future of this compound-Based Radiopharmaceuticals
The development of this compound-based radiopharmaceuticals represents a significant advancement in the field of oncology. The robust chelation of alpha-emitters like Thorium-227, combined with the high specificity of monoclonal antibodies, offers a powerful platform for treating a variety of cancers. The ongoing clinical trials for Thorium-227 Anetumab this compound (NCT03507452) and Thorium-227 Pelgifatamab this compound (NCT03724747) will provide crucial data on the safety and efficacy of these novel agents in humans. As our understanding of tumor biology and radiobiology deepens, we can anticipate the development of even more sophisticated and effective this compound-based radiopharmaceuticals, heralding a new era of personalized cancer therapy.
References
- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anetumab ravtansine: a novel mesothelin-targeting antibody-drug conjugate cures tumors with heterogeneous target expression favored by bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Targeted Thorium-227 Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. minervaimaging.com [minervaimaging.com]
The 3,2-HOPO Chelator Class: A Technical Guide for Thorium-227 in Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted Alpha Therapy (TAT) is a rapidly advancing modality in oncology, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic payloads to cancer cells. Thorium-227 (²²⁷Th), with its favorable decay characteristics, has emerged as a promising candidate for TAT. However, the successful application of ²²⁷Th hinges on the use of a chelator that can stably sequester the radionuclide and be conjugated to a targeting moiety. The octadentate 3,2-hydroxypyridinone (3,2-HOPO) class of chelators has demonstrated exceptional promise in this regard, forming highly stable complexes with ²²⁷Th at ambient temperatures. This technical guide provides a comprehensive overview of the 3,2-HOPO chelator class for ²²⁷Th, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological and experimental workflows.
Introduction to Thorium-227 and the Need for Effective Chelators
Thorium-227 is an alpha-emitter with a half-life of 18.7 days, undergoing a decay chain that releases a total of five alpha particles, leading to potent and localized cell killing.[1] Unlike Radium-223, which is clinically approved but cannot be readily complexed to targeting molecules, ²²⁷Th can be stably chelated, allowing for its incorporation into targeted thorium conjugates (TTCs).[2][3] These TTCs typically consist of a tumor-targeting antibody or other biomolecule, a chelator, and the ²²⁷Th radionuclide.[2][3] The development of TTCs has shown significant preclinical promise across a range of cancer types.
The chemical challenge lies in the large, tetravalent nature of the Th⁴⁺ cation, which requires a chelator that can form a highly stable complex to prevent the release of the radionuclide in vivo. The 3,2-HOPO chelators, particularly in their octadentate form, have proven to be highly effective for this purpose.
The 3,2-HOPO Chelator: Structure and Properties
The 3,2-hydroxypyridinone (3,2-HOPO) moiety is a bidentate ligand that strongly binds to hard metal ions like Th⁴⁺ through its two oxygen atoms. To achieve the high coordination number required for stable Th⁴⁺ chelation, multiple 3,2-HOPO units are typically incorporated into a single molecule using a polyamine scaffold. The octadentate version, featuring four Me-3,2-HOPO units, has been extensively studied and has shown to form exceptionally stable complexes with Thorium-227. A key advantage of these chelators is their ability to be efficiently labeled with ²²⁷Th at ambient temperatures, which is a significant improvement over other chelators like DOTA that often require heating.
Quantitative Data on 3,2-HOPO and Thorium-227
The following tables summarize key quantitative data regarding the chelation of Thorium-227 by 3,2-HOPO and related chelators.
Table 1: Stability Constants of Thorium (IV) with Various Chelators
| Chelator | Log β₁₁₀ | Method | Reference |
| 3,4,3-LI(1,2-HOPO) | 40.1 ± 0.5 | Competition Titration | |
| DTPA | 29.6 ± 1 | Potentiometry |
Note: Data for the specific octadentate 3,2-HOPO used in many TTC studies was not found in the form of a precise Log β₁₁₀ value in the searched literature, but its high stability is consistently reported qualitatively.
Table 2: In Vitro Stability of ²²⁷Th Complexes
| Chelator | Conditions | Stability | Reference |
| spermine-(Me-3,2-HOPO)₄ | Phosphate-buffered saline, room temperature, 6 days | 87% of ²²⁷Th still bound | |
| [²²⁷Th]Th-HEHA-Ofat | Serum plasma, 24 hours | ~50% decomplexation | |
| [²²⁷Th]Th-DFOcyclostar-Ofat | 7 days | >95% bound |
Table 3: Biodistribution of ²²⁷Th-3,2-HOPO Conjugates in Mice (%ID/g)
| Conjugate | Tumor | Liver | Femur | Spleen | Kidneys | Time Point | Reference |
| [²²⁷Th]Th-Lumi804-Tz | (LS174T) Growth Inhibition | High (initially) | Low | High (initially) | N/A | N/A | |
| MSLN-TTC (ST206B model) | N/A | ~5 | ~2 | ~1 | ~2 | 168 hours | |
| Octadentate Me-3,2-HOPO | N/A | N/A | 1.9 | N/A | N/A | 3 days | |
| Octadentate Me-3,2-HOPO | N/A | N/A | 1.4 | N/A | N/A | 7 days |
Note: %ID/g refers to the percentage of injected dose per gram of tissue. Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Synthesis of an Octadentate Me-3,2-HOPO Chelator
This protocol is a generalized representation based on synthetic strategies described in the literature.
-
Synthesis of the Polyamine Scaffold: A symmetrical polyamine scaffold with a carboxylic acid group for conjugation is synthesized. This often involves multi-step reactions to build the backbone and introduce protected amine groups.
-
Synthesis of Activated Me-3,2-HOPO Precursor: The 3-hydroxy-N-methyl-2-pyridinone (Me-3,2-HOPO) moiety is prepared and then activated for coupling, for instance, by creating an ester derivative.
-
Coupling of Me-3,2-HOPO to the Scaffold: The activated Me-3,2-HOPO precursor is reacted with the deprotected amine groups on the polyamine scaffold in the presence of a suitable base (e.g., DIPEA) in an organic solvent like acetonitrile to form the octadentate chelator.
-
Deprotection and Purification: Any remaining protecting groups on the chelator are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Radiolabeling of a 3,2-HOPO-Antibody Conjugate with Thorium-227
This protocol outlines the general steps for radiolabeling an antibody-chelator conjugate.
-
Conjugation of Chelator to Antibody: The purified 3,2-HOPO chelator is covalently linked to the targeting antibody, typically through the ε-amino groups of lysine residues, to form the antibody-chelator conjugate.
-
Preparation of ²²⁷Th Solution: A solution of highly purified Thorium-227 is prepared in a suitable buffer.
-
Radiolabeling Reaction: The antibody-chelator conjugate is incubated with the ²²⁷Th solution at ambient temperature. The reaction is typically rapid and efficient.
-
Quality Control: The radiolabeled conjugate (TTC) is purified from any unbound ²²⁷Th, often using size-exclusion chromatography. The radiochemical purity is then determined by methods such as radio-HPLC.
In Vivo Biodistribution Study in a Mouse Xenograft Model
This protocol describes a typical biodistribution study to evaluate the tumor targeting and organ accumulation of a TTC.
-
Animal Model: Tumor-bearing mice are used, typically immunodeficient mice with subcutaneously implanted human cancer cell lines that express the target antigen.
-
Administration of TTC: A defined dose of the ²²⁷Th-labeled TTC is administered to the mice, usually via intravenous injection.
-
Tissue Collection: At various time points post-injection (e.g., 24, 168, 336, and 504 hours), groups of mice are euthanized. Tumors and major organs (liver, femur, spleen, kidneys, blood, etc.) are collected and weighed.
-
Radioactivity Measurement: The amount of ²²⁷Th radioactivity in each tissue sample is measured using a gamma counter or a high-purity germanium (HPGe) detector.
-
Data Analysis: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Signaling Pathway of Targeted Alpha Therapy with ²²⁷Th-3,2-HOPO Conjugates
Caption: Mechanism of action for a Targeted Thorium-227 Conjugate (TTC).
Experimental Workflow for Preclinical Evaluation of a ²²⁷Th-3,2-HOPO Conjugate
Caption: Preclinical development workflow for a ²²⁷Th-3,2-HOPO conjugate.
Logical Relationship of Components in a Targeted Thorium-227 Conjugate (TTC)
Caption: Functional components of a Targeted Thorium-227 Conjugate.
Conclusion and Future Directions
The 3,2-HOPO class of chelators represents a significant advancement in the development of Thorium-227 based radiopharmaceuticals. Their ability to form highly stable complexes with ²²⁷Th under mild conditions, coupled with their versatility for conjugation to targeting biomolecules, has paved the way for a new generation of potent and specific cancer therapies. Preclinical studies have consistently demonstrated the promise of ²²⁷Th-3,2-HOPO conjugates, and clinical investigations are underway to evaluate their safety and efficacy in patients.
Future research will likely focus on optimizing the pharmacokinetic properties of these conjugates, exploring novel targeting moieties to broaden the range of treatable cancers, and investigating combination therapies to enhance therapeutic outcomes. The robust chelation chemistry of 3,2-HOPO will undoubtedly continue to be a cornerstone of these efforts, driving the clinical translation of Targeted Alpha Therapy with Thorium-227.
References
Preclinical Evaluation of Corixetan Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for Corixetan conjugates, focusing on Thorium-227 Anetumab this compound and Pelgifatamab this compound. The information is compiled from publicly available preclinical studies and is intended to serve as a comprehensive resource for researchers in the field of targeted radionuclide therapy.
Introduction to this compound Conjugates
This compound is a chelator designed to be conjugated to targeting molecules, such as monoclonal antibodies, for the delivery of therapeutic radionuclides to cancer cells. This approach, known as targeted alpha therapy (TAT), aims to selectively deliver potent, short-range alpha-particle emitters to tumors, thereby minimizing damage to surrounding healthy tissues. The preclinical development of this compound conjugates has primarily focused on two promising candidates:
-
Thorium-227 Anetumab this compound (BAY 2287411, MSLN-TTC): This conjugate targets Mesothelin (MSLN), a cell surface glycoprotein overexpressed in various solid tumors, including mesothelioma, ovarian, pancreatic, lung, and breast cancers.
-
Pelgifatamab this compound (BAY-2315497, PSMA-TTC): This conjugate targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells.
This guide will detail the preclinical efficacy, mechanism of action, and experimental methodologies used to evaluate these two this compound conjugates.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Thorium-277 Anetumab this compound and Pelgifatamab this compound.
Table 1: In Vitro Cytotoxicity of this compound Conjugates
| Conjugate | Cell Line | Target Expression | Assay | Endpoint | Result |
| Pelgifatamab this compound | LNCaP | PSMA-positive | Cytotoxicity | IC50 | 0.0015 kBq/mL |
| C4-2 | PSMA-positive | Cytotoxicity | IC50 | 0.017 kBq/mL | |
| 22Rv1 | PSMA-positive | Cytotoxicity | IC50 | 0.03 kBq/mL | |
| PC-3 | PSMA-negative | Cytotoxicity | IC50 | >5 kBq/mL | |
| DU-145 | PSMA-negative | Cytotoxicity | IC50 | >5 kBq/mL |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy of Thorium-227 Anetumab this compound (MSLN-TTC) in Xenograft Models
| Cancer Model | Xenograft Type | Treatment Dose | Dosing Schedule | T/C Ratio* | Reference |
| Colorectal Cancer | HT29-MSLN (CDX) | 500 kBq/kg | Single dose | 0.09 | [1] |
| Ovarian Cancer | ST103 (PDX) | 500 kBq/kg | Single dose | 0.02 | [1] |
| Breast Cancer | ST2185B (PDX) | 500 kBq/kg | Single dose | 0.1 | [1] |
| Ovarian Cancer (p-gp positive) | NCI-ADR-RES | 250 or 500 kBq/kg | 2 doses, Q7D | 0.03 - 0.44 | [2] |
| Cervical Cancer | HeLa-MaTu-ADR | 375 or 750 kBq/kg | Single dose | 0.03 - 0.44 | [2] |
T/C Ratio: Treatment vs. Control tumor volume ratio. A lower ratio indicates higher efficacy. CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft.
Table 3: In Vivo Efficacy of Pelgifatamab this compound (PSMA-TTC) in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment Dose | Dosing Schedule | Outcome | T/C Ratio* | Reference |
| LNCaP | 75, 150, or 300 kBq/kg | Single dose | Dose-dependent tumor growth inhibition | - | |
| Various cell line and PDX models | 300 - 500 kBq/kg | Single dose | Strong antitumor efficacy | 0.01 - 0.31 | |
| ST1273 (PDX) | 250 kBq/kg | Single dose | 50% Stable Disease, 38% Partial Response | - | |
| KUCaP-1 (enzalutamide-resistant PDX) | 150 kBq/kg | Two doses | 79% tumor growth inhibition | - |
T/C Ratio: Treatment vs. Control tumor volume ratio.
Table 4: Biodistribution Data of Zirconium-89 Labeled Anetumab Conjugates (Surrogate for MSLN-TTC)
| Conjugate | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Femur Uptake (%ID/g) | Reference |
| [⁸⁹Zr]Zr-DFO-MSLN-mAb | Various | Day 1, 3, 6 | 15.88 - 28.33 | Lower than HOPO conjugate | |
| [⁸⁹Zr]Zr-3,2-HOPO-MSLN-mAb | Various | Day 1, 3, 6 | 7 - 13.07 | Higher than DFO conjugate |
%ID/g: Percentage of injected dose per gram of tissue.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound-based targeted alpha therapies is the induction of DNA double-strand breaks (DSBs) by the high-energy, short-range alpha particles emitted from the radionuclide (e.g., Thorium-227). This leads to cell cycle arrest and subsequent apoptosis.
Signaling Pathway of this compound Conjugates
Caption: Mechanism of action for this compound-based targeted alpha therapies.
Experimental Protocols
This section provides an overview of the standard methodologies for key preclinical experiments cited in the evaluation of this compound conjugates.
In Vitro Cytotoxicity Assay
This protocol describes a typical colorimetric assay (e.g., MTT or XTT) to assess the cytotoxic effects of this compound conjugates on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound conjugate.
Materials:
-
Target cancer cell lines (e.g., LNCaP, C4-2, PC-3, DU-145)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound conjugate at various concentrations
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound conjugate. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: For MTT assays, add a solubilization solution to dissolve the formazan crystals. For XTT assays, the product is water-soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the conjugate concentration and determine the IC50 value using a non-linear regression analysis.
Xenograft Tumor Model in Mice
This protocol outlines the establishment of a xenograft model to evaluate the in vivo antitumor efficacy of this compound conjugates.
Objective: To assess the tumor growth inhibition and overall therapeutic efficacy of the this compound conjugate in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line or patient-derived tumor fragments
-
Matrigel (optional, to enhance tumor take rate)
-
This compound conjugate and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse. For PDX models, implant small tumor fragments subcutaneously.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound conjugate (at various doses and schedules) and the vehicle control intravenously.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) at the end of the study. Monitor for signs of toxicity, such as body weight loss.
Biodistribution Study of Radiolabeled Antibody
This protocol describes how to determine the in vivo distribution of a radiolabeled this compound conjugate.
Objective: To quantify the uptake and retention of the radiolabeled conjugate in the tumor and various organs over time.
Materials:
-
Tumor-bearing mice
-
Radiolabeled this compound conjugate
-
Gamma counter
Procedure:
-
Injection: Inject a known amount of the radiolabeled conjugate intravenously into the tail vein of tumor-bearing mice.
-
Time Points: At predetermined time points (e.g., 1, 24, 48, 72 hours post-injection), euthanize a cohort of mice.
-
Tissue Harvesting: Dissect and collect the tumor and major organs (e.g., blood, liver, spleen, kidneys, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
DNA Double-Strand Break Detection (γH2AX Immunofluorescence)
This protocol details the immunofluorescent staining of γH2AX, a marker for DNA double-strand breaks.
Objective: To visualize and quantify the induction of DNA DSBs in cells treated with this compound conjugates.
Materials:
-
Treated and untreated cells on coverslips or slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the this compound conjugate.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of γH2AX foci per nucleus to quantify the extent of DNA damage.
Apoptosis Assay (Annexin V Staining)
This protocol describes the use of Annexin V staining to detect apoptosis in cells treated with this compound conjugates.
Objective: To quantify the percentage of apoptotic cells following treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for preclinical evaluation of this compound conjugates.
In Vitro Evaluation Workflow
Caption: A typical workflow for the in vitro evaluation of this compound conjugates.
In Vivo Evaluation Workflow
Caption: A typical workflow for the in vivo evaluation of this compound conjugates.
References
Corixetan in Solid Tumor Research: A Technical Guide to a Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Corixetan in solid tumor research. This compound is a crucial component of a novel radiopharmaceutical, Thorium-227 Anetumab this compound (BAY 2287411), a targeted alpha therapy. This document details the mechanism of action, preclinical data, and clinical findings for this innovative anti-cancer agent, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.
Introduction to this compound and Targeted Alpha Therapy
This compound is a chelating agent that firmly binds the alpha-emitting radionuclide Thorium-227 to Anetumab, a monoclonal antibody targeting mesothelin.[1][2] Mesothelin is a cell surface glycoprotein overexpressed in a variety of solid tumors, including mesothelioma, ovarian, pancreatic, lung, and breast cancers, with limited expression in normal tissues, making it an attractive target for cancer therapy.[1]
The resulting radioimmunoconjugate, Thorium-227 Anetumab this compound (also known as MSLN-TTC or BAY 2287411), represents a promising advancement in targeted alpha therapy (TAT).[1] TAT utilizes alpha particles, which have a short path length (a few cell diameters) and high linear energy transfer, to induce highly localized and potent cytotoxicity in tumor cells while minimizing damage to surrounding healthy tissue.[1]
Mechanism of Action
The therapeutic action of Thorium-227 Anetumab this compound is a multi-step process initiated by the specific binding of the Anetumab antibody to mesothelin on the surface of tumor cells. Following binding, the complex can be internalized or remain on the cell surface. The proximity of Thorium-227 to the cancer cell allows the emitted alpha particles to induce complex and difficult-to-repair double-strand DNA breaks (DSBs). This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest, apoptosis, and necrotic cell death.
The induction of DSBs activates key sensor proteins in the DDR pathway, primarily Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). These kinases then phosphorylate a cascade of downstream effector proteins, including CHK1 and CHK2, which in turn activate p53, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.
Preclinical Research
Thorium-227 Anetumab this compound has demonstrated significant anti-tumor activity in a range of preclinical models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) of various solid tumors.
In Vitro Cytotoxicity
The in vitro potency of BAY 2287411 was evaluated in mesothelin-expressing cancer cell lines. The conjugate demonstrated efficacy that was independent of the P-glycoprotein (P-gp) drug efflux pump status, suggesting its potential in treating drug-resistant tumors.
| Cell Line | Cancer Type | P-gp Status | IC50 (BAY 2287411) | IC50 (Paclitaxel) | IC50 (Doxorubicin) |
| OVCAR-8 | Ovarian | Negative | Not specified | Not specified | Not specified |
| NCI/ADR-RES | Ovarian | Positive | Unaffected vs. OVCAR-8 | ~100-fold decrease | ~10-fold decrease |
Table 1: In Vitro Potency of BAY 2287411 in P-gp Positive and Negative Ovarian Cancer Cell Lines. Data extracted from Hagemann et al. (2019) and Zitzmann-Kolbe et al. (2023).
In Vivo Efficacy in Xenograft Models
Significant, dose-dependent anti-tumor efficacy was observed in various CDX and PDX models following a single intravenous injection of BAY 2287411.
| Xenograft Model | Cancer Type | Mesothelin Expression (Antibodies Bound per Cell) | Dose (kBq/kg) | Tumor Growth Inhibition (T/C ratio) |
| HT29-MSLN | Colorectal | 242,413 | 500 | Not specified |
| OVCAR-3 | Ovarian | 120,000 | 250 | Significant inhibition |
| BxPC-3 | Pancreatic | 30,000 | 500 | Significant inhibition |
| Capan-2 | Pancreatic | 4,200 | 500 | Moderate inhibition |
| ST103 (PDX) | Ovarian | 150,000 | 500 | Significant inhibition |
| ST2185B (PDX) | Breast | 20,000 | 500 | Moderate inhibition |
| OVCAR-8 | Ovarian | Not specified | 2 x 250 | 0.03 - 0.44 |
| NCI-ADR-RES | Ovarian | Not specified | 2 x 500 | 0.03 - 0.44 |
| ST206B (PDX) | Ovarian | Not specified | 250 | Additive/synergistic with chemotherapy |
Table 2: In Vivo Anti-Tumor Efficacy of a Single Dose of BAY 2287411 in Various Xenograft Models. Data extracted from Hagemann et al. (2019) and Zitzmann-Kolbe et al. (2023).
Experimental Protocols
In Vivo Xenograft Studies
A standardized protocol for evaluating the in vivo efficacy of Thorium-227 Anetumab this compound in xenograft models is outlined below.
Detailed Methodology:
-
Cell Lines and Animal Models: Mesothelin-expressing human cancer cell lines (e.g., OVCAR-3, HT29-MSLN) or patient-derived tumor fragments are used. These are implanted subcutaneously into immunodeficient mice (e.g., female NMRI nude mice).
-
Tumor Establishment and Grouping: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³) before the animals are randomized into treatment and control groups.
-
Treatment Administration: Thorium-227 Anetumab this compound is administered as a single or multiple intravenous injections at varying doses (e.g., 100, 250, 500 kBq/kg). Control groups typically receive a vehicle solution or a non-targeting isotype control radiolabeled with Thorium-227.
-
Efficacy Assessment: Tumor volumes are measured regularly using calipers. Body weight and the general health of the animals are also monitored. The primary endpoint is typically tumor growth inhibition, calculated as the ratio of the median tumor volume of the treated group to the median tumor volume of the control group (T/C ratio). Survival analysis may also be performed.
Clinical Research
A first-in-human, Phase 1 clinical trial (NCT03507452) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BAY 2287411 in patients with mesothelin-expressing solid tumors, primarily malignant mesothelioma and serous ovarian cancer. The study was completed in March 2022.
Study Design and Patient Population
The trial was a dose-escalation study where 36 patients received intravenous infusions of BAY 2287411 every 6 weeks. The doses of Thorium-227 ranged from 1.5 to 3.5 MBq, with total antibody doses of 10 to 150 mg.
Safety and Tolerability
The treatment was generally well-tolerated. The most common treatment-emergent adverse events were fatigue, decreased lymphocyte count, nausea, anemia, and infusion-related reactions. A maximum tolerated dose was not reached due to treatment discontinuations, with 45.7% of patients developing neutralizing anti-drug antibodies.
Clinical Activity
No complete or partial responses were observed. However, stable disease was achieved in 12 of the 36 patients.
| Clinical Outcome | Result |
| Number of Patients (ITT) | 36 |
| Complete Response (CR) | 0 |
| Partial Response (PR) | 0 |
| Stable Disease (SD) | 12 (34.3%) |
| Disease Control Rate (DCR) | 34.3% |
| Median Progression-Free Survival (PFS) | 70 days (95% CI: 29-161 days) |
Table 3: Efficacy Results from the Phase 1 Clinical Trial of BAY 2287411 (NCT03507452). Data extracted from Minchom et al. (2025).
Conclusion and Future Directions
This compound, as a key component of Thorium-227 Anetumab this compound, has enabled the development of a promising targeted alpha therapy for mesothelin-expressing solid tumors. Preclinical studies have demonstrated significant anti-tumor activity in various models, including those resistant to standard chemotherapies. The initial clinical data from the Phase 1 trial indicate a manageable safety profile and disease stabilization in a subset of patients.
Future research will likely focus on strategies to mitigate the immunogenicity observed in the clinical trial and to explore combination therapies. The synergistic effects seen in preclinical models when combined with DNA damage response inhibitors or chemotherapy suggest that such combinations could enhance the therapeutic potential of this targeted alpha therapy. Further clinical trials are warranted to optimize the dosing regimen and to evaluate its efficacy in a broader range of solid tumors.
References
Methodological & Application
Application Note: Protocol for the Conjugation of Corixetan to Monoclonal Antibodies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the covalent conjugation of Corixetan, a novel small molecule therapeutic, to monoclonal antibodies (mAbs). The protocol utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines (lysine residues) on the antibody, forming a stable amide bond.[][2][3][4][5] This method is widely applicable for the generation of antibody-drug conjugates (ADCs) for targeted therapeutic research. The protocol covers antibody preparation, conjugation reaction, purification of the resulting this compound-mAb conjugate, and subsequent characterization to determine the drug-to-antibody ratio (DAR). Adherence to this protocol will enable researchers, scientists, and drug development professionals to reliably produce and characterize this compound-ADCs for preclinical evaluation.
Introduction to the Conjugation Chemistry
Antibody-drug conjugates (ADCs) are a targeted class of biotherapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to target cells, such as cancer cells. The efficacy of an ADC is critically dependent on the properties of the antibody, the cytotoxic drug, and the chemical linker that connects them.
This protocol employs a widely used and robust method for ADC synthesis: the reaction of an NHS ester-functionalized drug with the primary amine groups of lysine residues on the antibody. This reaction, performed at a slightly alkaline pH (8.0-8.5), results in the formation of a stable covalent amide bond, linking this compound to the mAb. While this method is straightforward, it typically results in a heterogeneous mixture of ADC species with varying numbers of drug molecules per antibody. Therefore, thorough characterization of the final product is essential.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Comments |
| Monoclonal Antibody (mAb) | User-defined | - | High purity (>95%), free of amine-containing stabilizers (e.g., Tris, BSA). |
| This compound-NHS Ester | User-synthesized | - | Must be of high purity and stored under anhydrous conditions. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Or equivalent anhydrous grade. |
| 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3 | Thermo Fisher | 28360 | For adjusting the pH of the reaction buffer. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | For antibody buffer exchange and storage. |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher | 89882 | For purification of the conjugated antibody. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | For long-term storage stabilization of the conjugate. |
| Sodium Azide (NaN₃) | Sigma-Aldrich | S2002 | For long-term storage and prevention of microbial growth. |
Equipment
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Vortex mixer
-
Pipettes (P10, P200, P1000)
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Gel filtration chromatography system (optional, for larger scale purification)
-
High-Performance Liquid Chromatography (HPLC) system (for characterization)
-
Mass Spectrometer (for DAR determination)
Experimental Workflow
The overall workflow for the conjugation of this compound to a monoclonal antibody is depicted below.
Detailed Experimental Protocols
Antibody Preparation
-
Buffer Exchange: The monoclonal antibody must be in an amine-free buffer for the conjugation reaction. If the antibody is in a buffer containing Tris or other primary amines, perform a buffer exchange into PBS, pH 7.4. Zeba™ Spin Desalting Columns are recommended for this purpose.
-
Concentration Adjustment: Adjust the antibody concentration to 2.5 mg/mL in PBS.
-
pH Adjustment: For the conjugation reaction, the pH needs to be between 8.0 and 8.5 to ensure the reactivity of the primary amines on the antibody. Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) to the antibody solution. For example, add 100 µL of 1 M NaHCO₃ to 1 mL of the antibody solution.
This compound-NHS Ester Stock Solution Preparation
Caution: The this compound-NHS ester is moisture-sensitive. Handle it in a dry environment and use anhydrous DMSO.
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO. This should be done immediately before use.
Conjugation Reaction
-
Molar Ratio: The molar ratio of this compound-NHS ester to the antibody will determine the final drug-to-antibody ratio (DAR). A starting molar excess of 10:1 (this compound:mAb) is recommended.
-
Reaction Setup: Add the calculated volume of the 10 mM this compound-NHS ester stock solution to the pH-adjusted antibody solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.
Purification of the this compound-mAb Conjugate
-
Removal of Unreacted this compound: It is crucial to remove any unreacted this compound-NHS ester and reaction byproducts. For small-scale reactions, Zeba™ Spin Desalting Columns are efficient. For larger scales, gel filtration chromatography (e.g., Sephadex G-25) is recommended.
-
Column Equilibration: Equilibrate the desalting column with PBS, pH 7.4, according to the manufacturer's instructions.
-
Purification: Apply the conjugation reaction mixture to the equilibrated column and collect the purified this compound-mAb conjugate.
Characterization of the this compound-mAb Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The average number of this compound molecules conjugated per antibody is a critical quality attribute of the ADC. This can be determined using several methods.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the purified this compound-mAb conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of this compound (λmax).
-
The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and this compound.
Method 2: Mass Spectrometry
-
Liquid chromatography-mass spectrometry (LC-MS) is a more accurate method for determining the DAR and the distribution of different drug-loaded species.
-
The analysis can be performed on the intact ADC or after reduction to separate the light and heavy chains.
Expected Results
The conjugation process is expected to yield a heterogeneous mixture of ADC species. The table below summarizes the expected outcomes.
| Parameter | Expected Value | Method of Analysis |
| Average DAR | 2 - 4 | UV-Vis Spectroscopy, LC-MS |
| Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| Aggregates | <5% | SEC-HPLC |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Hypothetical Signaling Pathway of this compound-mAb
The following diagram illustrates a hypothetical mechanism of action for a this compound-mAb conjugate targeting a cancer cell.
Storage of the Conjugate
For long-term stability, it is recommended to store the purified this compound-mAb conjugate at 4°C, protected from light. The addition of 5-10 mg/mL BSA and 0.01-0.03% sodium azide can prevent denaturation and microbial growth. For storage at -20°C, glycerol can be added to a final concentration of 50%. Avoid repeated freeze-thaw cycles.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DAR | - Inactive this compound-NHS ester due to hydrolysis.- Suboptimal reaction pH.- Insufficient molar excess of this compound. | - Use fresh, anhydrous DMSO for stock solution.- Ensure reaction buffer pH is 8.0-8.5.- Increase the molar ratio of this compound-NHS ester to mAb. |
| High DAR / Aggregation | - Excessive molar ratio of this compound-NHS ester.- High antibody concentration. | - Reduce the molar excess of this compound-NHS ester.- Perform the reaction at a lower antibody concentration. |
| Poor Recovery after Purification | - Non-specific binding to the purification column.- Antibody precipitation. | - Ensure proper equilibration of the desalting column.- Check the solubility of the conjugate in the purification buffer. |
References
Application Notes and Protocols for Determining the In Vitro Efficacy of Anetumab Corixetan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anetumab corixetan is a radioimmunoconjugate therapeutic agent designed for the targeted treatment of mesothelin-expressing solid tumors. It comprises the human monoclonal antibody, anetumab, which specifically targets mesothelin, conjugated to a chelator, this compound, carrying the alpha-emitting radionuclide Thorium-227.[1][2][3][4] This targeted delivery of alpha radiation to cancer cells aims to minimize damage to healthy tissues while exerting a potent cytotoxic effect.[1] These application notes provide a comprehensive overview of the in vitro assays essential for evaluating the efficacy of anetumab this compound and its related antibody-drug conjugates (ADCs) that also utilize the anetumab antibody, such as anetumab ravtansine.
Mechanism of Action
The therapeutic strategy of anetumab this compound is predicated on the selective expression of mesothelin on the surface of various tumor cells, including those in ovarian cancer, pancreatic cancer, and mesothelioma, with limited expression in normal tissues. The mechanism can be delineated into the following key steps:
-
Selective Binding: The anetumab antibody component of the conjugate specifically recognizes and binds to mesothelin on the surface of tumor cells.
-
Internalization: Following binding, the anetumab this compound-mesothelin complex may be internalized by the cancer cell via endocytosis.
-
Payload Delivery and Cytotoxicity: The localized concentration of Thorium-227 at the tumor cell delivers a high-energy, short-range alpha particle radiation, inducing potent cytotoxic effects, primarily through DNA double-strand breaks.
A related compound, anetumab ravtansine, functions as an antibody-drug conjugate where anetumab is linked to the microtubule-targeting agent DM4. Upon internalization, the cytotoxic payload is released, leading to cell cycle arrest and apoptosis. The in vitro assays described herein are applicable to both types of anetumab conjugates, with specific considerations for their distinct cytotoxic payloads.
Signaling Pathway and Mechanism of Action Diagram
References
Establishing In Vivo Models for Preclinical Evaluation of Pelgifatamab Corixetan
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pelgifatamab corixetan (BAY 2315497, also known as PSMA-TTC) is a targeted alpha therapy currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It consists of a fully human monoclonal antibody targeting Prostate-Specific Membrane Antigen (PSMA) conjugated to a chelator, this compound, which carries the alpha-emitting radionuclide thorium-227.[2][3] The high expression of PSMA on prostate cancer cells allows for targeted delivery of the potent alpha-particle radiation, which induces difficult-to-repair DNA double-strand breaks, leading to cell-cycle arrest and apoptosis.[1]
The development and validation of robust in vivo models are critical for the preclinical assessment of pelgifatamab this compound's efficacy, safety, and pharmacokinetic profile. This document provides detailed application notes and protocols for establishing and utilizing both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models for such studies. These models are invaluable tools for investigating anti-tumor activity, understanding mechanisms of action, and exploring potential combination therapies.
Mechanism of Action and Signaling Pathway
Pelgifatamab this compound's mechanism of action is initiated by the binding of the antibody moiety to PSMA on the surface of prostate cancer cells. Following binding, the conjugate is internalized, delivering the thorium-227 payload directly to the tumor cell. The subsequent alpha decay of thorium-227 and its daughter nuclides releases high-energy alpha particles, causing localized and highly cytotoxic DNA double-strand breaks. This damage ultimately triggers programmed cell death (apoptosis).
References
Determining the Drug-to-Antibody Ratio for Corixetan Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a pivotal class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent or, in the case of Corixetan, a chelating agent for radionuclide delivery. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, defining the average number of drug molecules conjugated to a single antibody. This parameter profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2]
Anetumab this compound is an example of an ADC where the antibody is conjugated to this compound, a chelator.[3] This type of conjugate is designed for targeted radiotherapy. Accurate and reproducible determination of the DAR is therefore essential for the development and quality control of this compound-based ADCs.
This document provides detailed application notes and protocols for the determination of the DAR of this compound conjugates, focusing on established analytical techniques. While direct literature on "this compound" DAR determination is sparse, the principles and methods applied to other ADCs are largely applicable. Special considerations for a chelator conjugate will be highlighted.
Key Analytical Techniques for DAR Determination
Several robust analytical methods are employed to determine the DAR of ADCs. The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mass Spectrometry (MS)
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
The choice of method depends on the specific characteristics of the ADC, including the nature of the linker and the physicochemical properties of the conjugated payload.[4]
Data Presentation: Summary of Quantitative DAR Data
The following table summarizes typical data obtained from the different analytical methods for a hypothetical this compound conjugate. These values are illustrative and will vary depending on the specific antibody and the conjugation process.
| Analytical Method | Parameter Measured | Typical Value (Average DAR) | Species Detected (Drug Load) |
| HIC | Weighted average of peak areas | 3.8 | DAR 0, 2, 4, 6, 8 |
| RP-HPLC (reduced) | Weighted average of light and heavy chain peak areas | 3.9 | Light Chain (LC) 0, 1; Heavy Chain (HC) 0, 1, 2, 3 |
| Mass Spectrometry (intact) | Deconvoluted mass of intact ADC | 3.85 | DAR 0, 1, 2, 3, 4, 5, 6, 7, 8 |
| UV-Vis Spectroscopy | Absorbance at two wavelengths | 4.0 | Average DAR only |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The addition of each this compound-linker moiety increases the overall hydrophobicity of the antibody, allowing for the separation of species with different drug loads.[5] HIC is a non-denaturing technique, making it a preferred method for DAR analysis.
Caption: Workflow for DAR determination using RP-HPLC.
Protocol:
-
Sample Preparation (Reduction):
-
To 100 µg of the ADC (at 1 mg/mL), add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Instrumentation and Column:
-
UHPLC system with a UV detector.
-
RP column (e.g., YMC-Triart Bio C4, 300 Å, 3 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 80°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-3 min: 25% Mobile Phase B.
-
3-18 min: Linear gradient from 25% to 45% B.
-
18-20 min: 90% Mobile Phase B.
-
20-23 min: Re-equilibration with 25% Mobile Phase B.
-
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = [ (Σ Peak Area of HC species * Drug Load) / (Σ Peak Area of all HC species) + (Σ Peak Area of LC species * Drug Load) / (Σ Peak Area of all LC species) ]
-
-
Considerations for this compound Conjugates: The denaturing conditions of RP-HPLC should not affect the this compound chelator itself. This method can provide valuable information on the distribution of the conjugate on the light and heavy chains.
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio of ions and can be used to determine the mass of the intact ADC. The mass difference between the unconjugated antibody and the ADC species allows for the direct determination of the number of conjugated drug-linkers.
Workflow for MS-based DAR Determination
Caption: Workflow for DAR determination using LC-MS.
Protocol:
-
Sample Preparation (Optional Deglycosylation):
-
To improve spectral resolution, the ADC can be deglycosylated using PNGase F.
-
Incubate the ADC with PNGase F according to the manufacturer's protocol.
-
-
Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
-
LC Conditions:
-
Use either a size-exclusion chromatography (SEC) or RP-HPLC method with MS-compatible mobile phases (e.g., using formic acid instead of TFA).
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Acquisition Range: m/z 1000-5000.
-
Optimize instrument parameters (e.g., capillary voltage, fragmentor voltage) for intact protein analysis.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
The relative abundance of each species provides the DAR distribution.
-
Calculate the average DAR by a weighted average of the different species.
-
Considerations for this compound Conjugates: The mass of the this compound-linker moiety must be known precisely to accurately determine the DAR. This method provides the most detailed information on the distribution of different DAR species.
UV-Vis Spectroscopy
This is the simplest method for determining the average DAR. It relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.
Logical Relationship for UV-Vis DAR Calculation
Caption: Logical flow for calculating average DAR via UV-Vis.
Protocol:
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Measure the absorbance of the ADC solution at two wavelengths:
-
280 nm (for the antibody).
-
The wavelength of maximum absorbance for the drug-linker (λmax).
-
-
The extinction coefficients for the antibody and the drug-linker at both wavelengths must be known.
-
-
Data Analysis:
-
The concentrations of the antibody and the drug can be calculated by solving the following simultaneous equations:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_drug,280 * C_drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_drug,λmax * C_drug)
-
-
The average DAR is then calculated as:
-
Average DAR = C_drug / C_Ab
-
-
Considerations for this compound Conjugates: This method is only applicable if the this compound-linker complex has a unique and sufficiently strong absorbance at a wavelength where the antibody's absorbance is minimal. If this compound itself does not have a suitable chromophore, this method cannot be used. It is crucial to determine the extinction coefficient of the this compound-linker conjugate experimentally.
Conclusion
The determination of the drug-to-antibody ratio is a critical aspect of the characterization and quality control of this compound conjugates. A combination of orthogonal analytical methods, such as HIC, RP-HPLC, and MS, is recommended to obtain a comprehensive understanding of the DAR distribution and the average DAR. While UV-Vis spectroscopy offers a simpler approach, its applicability to this compound conjugates is contingent on the spectral properties of the chelator-linker complex. The detailed protocols provided herein serve as a guide for researchers and scientists in the development of robust and reliable methods for the characterization of these promising therapeutic agents.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. adcreview.com [adcreview.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Note: Cell-Based Assays for Assessing the Cytotoxicity of Corixetan Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. Corixetan is a chelating agent utilized in a novel class of ADCs where the cytotoxic payload is a radioisotope. Specifically, this compound is used to link alpha-emitting radionuclides, such as Thorium-227, to a monoclonal antibody (mAb) that targets a tumor-associated antigen.[1][2][3] Anetumab this compound, for example, is a radioimmunoconjugate where the mAb anetumab targets mesothelin, delivering a cytotoxic dose of alpha radiation to mesothelin-expressing cells.[2][3] The high linear energy transfer of alpha particles induces complex DNA double-strand breaks, leading to potent and localized cell killing.
This application note provides detailed protocols for assessing the in vitro cytotoxicity of this compound ADCs using common cell-based assays. These assays are crucial for determining the potency (e.g., IC50 values) and specificity of the ADC, which are critical parameters in the drug development process. The protocols are designed for researchers, scientists, and drug development professionals working on the preclinical evaluation of this class of radioimmunoconjugates.
Core Principles of Cytotoxicity Assays
The fundamental principle behind the described assays is the measurement of cell viability following exposure to the this compound ADC. A reduction in cell viability is indicative of the cytotoxic effect of the ADC. Commonly used methods, such as tetrazolium reduction assays (e.g., MTT, XTT) or luminescence-based assays that measure ATP content, quantify the metabolic activity of living cells, which serves as a proxy for cell viability. In these assays, a dose-response curve is generated by treating target cells with serial dilutions of the ADC, from which the half-maximal inhibitory concentration (IC50) can be calculated.
Experimental Protocols
Target-Specific Cytotoxicity Assay using MTT
This protocol describes a monoculture cytotoxicity study to determine the potency of a this compound ADC on antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound ADC
-
Unconjugated monoclonal antibody (as a negative control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count Ag+ and Ag- cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the ADC or control antibody.
-
Include wells with untreated cells as a control for 100% viability and wells with medium only as a blank control.
-
Incubate the plate at 37°C with 5% CO2 for a duration relevant to the mechanism of action of the payload (e.g., 72-120 hours for radioimmunoconjugates to allow for sufficient radiation-induced damage).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison of the potency and selectivity of the this compound ADC.
| Cell Line | Antigen Expression | Treatment | IC50 (nM) |
| Cell Line A | Positive (Ag+) | This compound ADC | 0.5 |
| Cell Line A | Positive (Ag+) | Unconjugated mAb | > 1000 |
| Cell Line B | Negative (Ag-) | This compound ADC | 850 |
| Cell Line B | Negative (Ag-) | Unconjugated mAb | > 1000 |
Table 1: Example cytotoxicity data for a this compound ADC on antigen-positive and antigen-negative cell lines.
Visualizations
Mechanism of Action and Signaling Pathway
The following diagram illustrates the proposed mechanism of action of a this compound ADC, leading to target cell death through alpha radiation-induced DNA damage.
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow
The diagram below outlines the experimental workflow for the cell-based cytotoxicity assay.
Caption: Experimental workflow for ADC cytotoxicity assay.
References
Application Notes and Protocols: Animal Models for the Preclinical Evaluation of Corixetan Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The term "Corixetan" is associated with two distinct classes of therapeutic agents. Primarily, it appears as a suffix in the non-proprietary names of certain antibody-drug conjugates (ADCs) for cancer therapy, such as Anetumab this compound and Pelgifatamab this compound. In this context, this compound is a chelating agent that links a monoclonal antibody to a radioisotope. However, the broader therapeutic area implied by "this compound therapies" and the request for detailed animal models for preclinical evaluation strongly aligns with the study of corticotropin-releasing factor 1 (CRF1) receptor antagonists, a class of small molecule drugs investigated for stress-related disorders like anxiety and depression. This document will focus on the preclinical evaluation of CRF1 receptor antagonists, as this area encompasses a diverse range of animal models and experimental protocols relevant to neurobehavioral and stress-related pathologies. A brief overview of preclinical models for this compound-containing ADCs is also provided for clarity.
Part 1: Preclinical Evaluation of CRF1 Receptor Antagonists
Corticotropin-releasing factor (CRF) is a neuropeptide that plays a crucial role in mediating the body's response to stress through its interaction with CRF1 and CRF2 receptors.[1] Dysregulation of the CRF system, particularly hyperactivity of CRF1 receptors, is implicated in the pathophysiology of anxiety, depression, and other stress-related disorders.[2][3] CRF1 receptor antagonists are a class of drugs designed to block the activity of CRF1 receptors, thereby mitigating the effects of stress on the brain and behavior.[1][4]
Signaling Pathway of CRF1 Receptor Activation
The binding of CRF to the CRF1 receptor initiates a signaling cascade that ultimately leads to the physiological and behavioral responses to stress. A simplified representation of this pathway is provided below.
Caption: Simplified CRF1 receptor signaling pathway and the point of intervention for CRF1 antagonists.
Animal Models for Efficacy Evaluation
A variety of animal models, primarily in rodents (mice and rats), are used to assess the anxiolytic and antidepressant-like effects of CRF1 receptor antagonists. These models often involve inducing a state of stress or anxiety to evaluate the ability of the compound to normalize behavior.
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
-
Light-Dark Box Test: This model uses the conflict between the innate aversion of rodents to brightly lit areas and their desire to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.
-
Defensive Burying Test: In this test, rodents are presented with a mildly aversive stimulus (e.g., a small shock probe). Anxiolytic compounds reduce the duration of burying behavior directed towards the stimulus.
-
Acoustic Startle Response: The startle response to a loud acoustic stimulus is potentiated by fear. Anxiolytic agents can reduce the exaggerated startle response in stressed animals.
-
Stress-Induced Hyperthermia (SIH): The transient rise in body temperature in response to stress is attenuated by anxiolytic drugs.
-
Forced Swim Test (FST): Rodents are placed in an inescapable cylinder of water. Antidepressant-like compounds reduce the duration of immobility, interpreted as a decrease in behavioral despair. However, some CRF1 antagonists have shown inconsistent efficacy in this model.
-
Tail Suspension Test (TST): Similar to the FST, this test induces a state of behavioral despair by suspending mice by their tails. Antidepressants decrease the time spent immobile.
-
Learned Helplessness: Animals are exposed to inescapable and unpredictable stress (e.g., foot shocks). Subsequently, when placed in a situation where escape is possible, they fail to learn to escape. Antidepressants reverse this learned helplessness.
-
Chronic Mild Stress (CMS): This model exposes animals to a variety of mild, unpredictable stressors over a prolonged period to induce a state of anhedonia (reduced interest in rewarding stimuli), a core symptom of depression. Anhedonia is often measured by a decrease in sucrose preference.
CRF1 antagonists have been evaluated for their potential to reduce stress-induced reinstatement of drug-seeking behavior for substances like cocaine, alcohol, and nicotine.
-
Stress-Induced Reinstatement Model: Animals are trained to self-administer a drug. After the behavior is extinguished, exposure to a stressor (e.g., footshock) can reinstate drug-seeking behavior. Effective compounds block this reinstatement.
Experimental Protocols
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Male Wistar rats (250-300g).
-
Procedure:
-
Administer the CRF1 antagonist or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in each arm using an automated tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total. An increase in these parameters indicates anxiolytic-like activity.
-
Apparatus: A glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Animals: Male C57BL/6 mice (20-25g).
-
Procedure:
-
Pre-test session (Day 1): Place each mouse in the cylinder for 15 minutes.
-
Test session (Day 2): Administer the CRF1 antagonist or vehicle 60 minutes before placing the mouse back into the cylinder for a 6-minute test.
-
Score the last 4 minutes of the test for immobility (floating without struggling).
-
-
Data Analysis: A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like effects.
-
Apparatus: Standard operant conditioning chambers.
-
Procedure:
-
Self-Administration Training: Rats are trained to press a lever to receive an alcohol reward.
-
Extinction: The alcohol reward is withheld, and lever pressing diminishes.
-
Reinstatement Test: Administer the CRF1 antagonist or vehicle. Subsequently, expose the rats to a stressor (e.g., intermittent footshocks).
-
Measure the number of lever presses during the reinstatement session.
-
-
Data Analysis: A reduction in stress-induced lever pressing in the drug-treated group compared to the vehicle group indicates that the compound may prevent stress-induced relapse.
Quantitative Data Summary
The following table summarizes representative preclinical data for various CRF1 receptor antagonists in different animal models.
| Compound | Animal Model | Species | Dose | Effect |
| R121919 | Learned Helplessness | Rat | 1-3 mg/kg, p.o. | Dose-dependent antidepressant-like effects |
| Antalarmin | Stress-Induced Ethanol Intake | Rat | - | Attenuated increased ethanol drinking from early life stress |
| CP-154,526 | Stress-Induced Ethanol Intake | Mouse | - | Attenuated stress-induced increases in ethanol consumption |
| R278995/CRA-0450 | Stress-Induced Anxiety | Rat | ≥ 0.3 mg/kg, p.o. | Potent anxiolytic activity |
| R121919 | Chronic Stress Model | Aged Rat | 20 mg/kg in chow | Prevented stress-induced memory deficits and synapse loss |
| Antalarmin | Chronic Stress Model | Aged Rat | 20 mg/kg in chow | Prevented stress-induced anxiety-related behaviors and synapse loss |
Note: "p.o." refers to oral administration.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CRF1 receptor antagonist.
Caption: General workflow for the preclinical evaluation of CRF1 receptor antagonists.
Part 2: Preclinical Evaluation of this compound-Containing Antibody-Drug Conjugates (ADCs)
In a different therapeutic context, "this compound" is a component of ADCs such as Anetumab this compound and Pelgifatamab this compound. In these molecules, this compound is a chelator that binds the alpha-emitting radioisotope Thorium-227 to a monoclonal antibody. The antibody targets a specific protein on the surface of cancer cells (e.g., mesothelin for Anetumab this compound, PSMA for Pelgifatamab this compound), delivering a cytotoxic dose of radiation directly to the tumor.
Animal Models for ADC Efficacy and Toxicity
The preclinical evaluation of these ADCs utilizes standard oncology animal models.
-
Xenograft Models: Human tumor cells expressing the target antigen (e.g., mesothelin, PSMA) are implanted into immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneous Xenografts: Tumor cells are injected under the skin, forming a palpable tumor. Tumor growth is monitored over time to assess the efficacy of the ADC.
-
Orthotopic Xenografts: Tumor cells are implanted into the organ of origin (e.g., prostate for PSMA-targeting ADCs) to better mimic the tumor microenvironment.
-
Disseminated/Metastatic Models: Tumor cells are injected intravenously or intraperitoneally to model metastatic disease. Survival is a key endpoint in these models.
-
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into immunodeficient mice. These models are thought to better represent the heterogeneity of human tumors.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture human cancer cells overexpressing the target antigen (e.g., ovarian cancer cells for mesothelin).
-
Implantation: Inject a suspension of tumor cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Administer the ADC (e.g., Anetumab this compound) or vehicle intravenously.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Euthanize animals when tumors reach a maximum size or at the end of the study. Tumors can be harvested for further analysis (e.g., histology, target expression).
-
Data Analysis: Compare tumor growth curves between treated and control groups. Calculate tumor growth inhibition.
Quantitative Data Summary for a this compound-Containing ADC
| Compound | Animal Model | Cancer Type | Key Findings |
| BAY 2287411 (Anetumab this compound) | Cell line and patient-derived xenograft models | Breast, colorectal, lung, ovarian, pancreatic cancer | Demonstrated significant antitumor efficacy and survival benefit in a disseminated lung cancer model. |
| BAY 2315497 (Pelgifatamab this compound) | Cell line and patient-derived xenograft models | Prostate cancer | Showed antitumor efficacy in preclinical models. |
Conclusion
The preclinical evaluation of "this compound therapies" requires a clear understanding of the specific therapeutic agent. For CRF1 receptor antagonists, a wide range of neurobehavioral animal models are employed to assess their potential as treatments for stress-related disorders. For this compound-containing ADCs, preclinical evaluation relies on established oncology models, particularly xenografts, to determine anti-tumor efficacy and safety. The protocols and models described herein provide a foundational framework for researchers and drug development professionals working in these respective fields.
References
- 1. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Corixetan Conjugates in Biodistribution and Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biodistribution and imaging protocols for Corixetan conjugates, focusing on the well-documented mesothelin-targeted agent, Anetumab this compound. The information presented here is intended to guide researchers in designing and executing preclinical studies involving this class of radioimmunoconjugates.
Introduction to this compound Conjugates
This compound is a chelating agent integral to the development of targeted radiopharmaceuticals. It securely sequesters a radionuclide, which is then delivered to a specific target by a monoclonal antibody. A prime example of such a conjugate is Thorium-227 Anetumab this compound . In this conjugate, the antibody Anetumab targets mesothelin, a protein overexpressed on the surface of various tumor cells, while this compound chelates the alpha-emitting radionuclide Thorium-227 for therapeutic applications. For imaging purposes, the same Anetumab-Corixetan conjugate can be labeled with a positron-emitting radionuclide like Zirconium-89 (⁸⁹Zr). These imaging studies are crucial for understanding the in vivo behavior of the conjugate, including its distribution, tumor targeting, and clearance.
While the initial inquiry mentioned an association with CXCR4, the predominant body of research on this compound conjugates centers on mesothelin as the target. For the benefit of the user, this document will focus on the mesothelin-targeting Anetumab this compound and will also provide a requested diagram of the CXCR4 signaling pathway for broader context in cancer research.
Biodistribution of Anetumab-Corixetan Conjugates
The biodistribution profile of a radiolabeled antibody conjugate is critical for assessing its efficacy and potential off-target toxicity. Preclinical studies in tumor-bearing mouse models are typically conducted to quantify the uptake of the conjugate in various organs and the tumor at different time points post-injection. The data is commonly expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Below is a summary of representative ex vivo biodistribution data for a Zirconium-89 labeled mesothelin-targeting antibody, which serves as an imaging surrogate for the therapeutic Thorium-227 Anetumab this compound.
Table 1: Representative Ex Vivo Biodistribution of ⁸⁹Zr-labeled Anti-Mesothelin Antibody in Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 24 hours p.i. | 72 hours p.i. | 144 hours p.i. |
| Blood | 15.5 ± 2.1 | 8.2 ± 1.5 | 3.1 ± 0.8 |
| Heart | 4.2 ± 0.9 | 2.1 ± 0.5 | 0.9 ± 0.3 |
| Lungs | 6.8 ± 1.3 | 3.5 ± 0.7 | 1.5 ± 0.4 |
| Liver | 10.1 ± 1.8 | 12.5 ± 2.3 | 11.8 ± 2.1 |
| Spleen | 5.3 ± 1.1 | 7.8 ± 1.4 | 8.5 ± 1.6 |
| Kidneys | 7.9 ± 1.5 | 5.1 ± 0.9 | 3.2 ± 0.6 |
| Muscle | 2.1 ± 0.5 | 1.1 ± 0.3 | 0.5 ± 0.2 |
| Bone | 3.5 ± 0.8 | 4.8 ± 1.0 | 5.2 ± 1.1 |
| Tumor | 8.9 ± 1.7 | 12.7 ± 2.5 | 14.2 ± 2.9 |
Data are presented as mean ± standard deviation and are representative based on published studies of ⁸⁹Zr-labeled antibodies for illustrative purposes.
Experimental Protocols
Protocol 1: Radiolabeling of Anetumab-Corixetan with Zirconium-89
This protocol outlines the steps for radiolabeling the Anetumab-Corixetan conjugate with Zirconium-89 for PET imaging studies.
Materials:
-
Anetumab-Corixetan conjugate
-
⁸⁹Zr-oxalate in oxalic acid
-
Sodium carbonate (Na₂CO₃) solution (2 M)
-
Gentisic acid/sodium acetate buffer (pH 7.0)
-
PD-10 desalting column
-
Sterile, pyrogen-free vials and syringes
-
Radio-TLC system for quality control
Procedure:
-
Neutralization of ⁸⁹Zr: In a sterile vial, carefully add the ⁸⁹Zr-oxalate solution. Neutralize the acidic solution by adding 2 M Na₂CO₃ solution dropwise until the pH is between 6.8 and 7.2.
-
Conjugation Reaction: To the neutralized ⁸⁹Zr solution, add the Anetumab-Corixetan conjugate. Gently mix the solution by pipetting.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle shaking.
-
Purification: Purify the radiolabeled conjugate from unconjugated ⁸⁹Zr using a PD-10 desalting column equilibrated with sterile saline. Collect the fractions containing the radiolabeled antibody.
-
Quality Control: Determine the radiochemical purity of the final product using a radio-TLC system. The radiochemical purity should be >95%.
-
Sterilization: Sterilize the final ⁸⁹Zr-Anetumab-Corixetan solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Dose Formulation: The final product is formulated in sterile saline for in vivo administration.
Protocol 2: Preclinical PET/CT Imaging Protocol
This protocol describes a typical procedure for performing PET/CT imaging in tumor-bearing mice to assess the biodistribution of ⁸⁹Zr-Anetumab-Corixetan.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts with high mesothelin expression.
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane (2-3% in oxygen).
-
Radiotracer Administration: Administer a defined dose of ⁸⁹Zr-Anetumab-Corixetan (typically 3-5 MBq) via intravenous tail vein injection.
-
Imaging Time Points: Perform PET/CT scans at multiple time points post-injection (p.i.), for example, at 24, 72, and 144 hours p.i., to assess the dynamic biodistribution.
-
PET/CT Acquisition:
-
Position the anesthetized mouse on the scanner bed.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for a duration of 10-20 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images for various organs (tumor, liver, kidneys, muscle, etc.).
-
Quantify the radioactivity concentration in each ROI from the PET images and express it as %ID/g.
-
-
Ex Vivo Biodistribution (Terminal Time Point):
-
Following the final imaging session, euthanize the mice.
-
Dissect key organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to validate the imaging data.
-
Visualizations of Signaling Pathways and Experimental Workflow
To further elucidate the biological context and experimental procedures, the following diagrams are provided.
Synthesis and Application of Corixetan-Linker Payloads for Antibody Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. A critical component of an ADC is the linker, which connects the antibody to the payload and influences the overall efficacy, stability, and safety of the conjugate. Corixetan, a chelating agent based on a hydroxypyridinone (HOPO) scaffold, has emerged as a promising component for the development of radioimmunoconjugates, a type of ADC where the payload is a radionuclide. This document provides detailed application notes and protocols for the synthesis of this compound-linker payloads and their subsequent conjugation to antibodies.
Core Concepts
This compound and its derivatives, such as those based on the 3,2-hydroxypyridinone (3,2-HOPO) structure, are octadentate chelators designed to form highly stable complexes with radiometals like Zirconium-89 (⁸⁹Zr) and Thorium-227 (²²⁷Th).[1][2][3] The strong chelation prevents the premature release of the radionuclide in circulation, which is crucial for minimizing off-target toxicity.[2][4] The synthesis of a this compound-linker payload involves the preparation of the functionalized chelator and its subsequent attachment to a linker molecule that bears a reactive handle for antibody conjugation.
Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound (3,2-HOPO)-based antibody conjugates.
Table 1: In Vitro Binding Affinity of Anetumab Conjugates
| Conjugate | Cell Line | Binding Affinity (Kd, nM) |
| [⁸⁹Zr]Zr-DFO-MSLN-mAb | NCI-Meso16 | 0.16 ± 0.02 |
| NCI-Meso21 | 0.29 ± 0.02 | |
| HT29-MSLN | 0.59 ± 0.06 | |
| [⁸⁹Zr]Zr-3,2-HOPO-MSLN-mAb | NCI-Meso16 | 2.1 ± 0.09 |
| NCI-Meso21 | 2.3 ± 0.46 | |
| HT29-MSLN | 1.9 ± 0.39 |
Table 2: Immunoreactivity of Anetumab Conjugates
| Conjugate | Immunoreactivity (%) |
| [⁸⁹Zr]Zr-DFO-MSLN-mAb | 95 |
| [⁸⁹Zr]Zr-3,2-HOPO-MSLN-mAb | 96 |
Table 3: In Vivo Tumor Uptake of Anetumab Conjugates in a Mesothelin-Positive Xenograft Model
| Conjugate | Tumor Uptake (%ID/g at 6 days) |
| [⁸⁹Zr]Zr-DFO-MSLN-mAb | 28.33 ± 5.1 |
| [⁸⁹Zr]Zr-3,2-HOPO-MSLN-mAb | 8.07 ± 2.1 |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized this compound-Linker Payload (3,2-HOPO-Linker)
This protocol describes a general method for synthesizing a 3,2-HOPO-based chelator functionalized with a linker containing a carboxylic acid group for subsequent antibody conjugation. The synthesis involves the preparation of N-substituted 3,2-hydroxypyridinone moieties and their attachment to a backbone structure.
Materials:
-
3-Hydroxy-2(1H)-pyridinone
-
Appropriate alkylating agent with a protected carboxylic acid group
-
Amine-based scaffold (e.g., spermine)
-
Coupling agents (e.g., HATU, HOBt)
-
Protecting group removal reagents (e.g., TFA)
-
Solvents (e.g., DMF, DCM, Acetone)
-
Purification supplies (e.g., silica gel, HPLC columns)
Procedure:
-
Synthesis of N-substituted 3,2-HOPO:
-
Dissolve 3-hydroxy-2(1H)-pyridinone in a suitable solvent (e.g., acetone).
-
Add a base (e.g., K₂CO₃) and the alkylating agent containing a protected carboxylic acid.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Purify the product by column chromatography.
-
-
Coupling to the Amine Scaffold:
-
Activate the carboxylic acid group of the N-substituted 3,2-HOPO using a coupling agent (e.g., HATU).
-
Add the amine-based scaffold (e.g., spermine) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Purify the resulting octadentate chelator with a protected linker by HPLC.
-
-
Deprotection of the Linker:
-
Treat the purified product with a suitable deprotecting agent (e.g., TFA in DCM) to remove the protecting group from the linker's carboxylic acid.
-
Evaporate the solvent and purify the final this compound-linker payload by HPLC.
-
Protocol 2: Antibody Conjugation via Amide Coupling
This protocol outlines the conjugation of the carboxylic acid-functionalized this compound-linker payload to the lysine residues of an antibody.
Materials:
-
Antibody of interest (e.g., Anetumab)
-
This compound-linker payload with a terminal carboxylic acid
-
Activation agents: N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
-
Activation of this compound-Linker Payload:
-
Dissolve the this compound-linker payload in anhydrous DMSO.
-
Add a molar excess of NHS and EDC to the payload solution and incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound-linker payload to the antibody solution. The molar ratio of payload to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS ester.
-
-
Purification:
-
Purify the antibody-Corixetan conjugate using a pre-equilibrated SEC column to remove unconjugated payload and other small molecules.
-
Collect and pool the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the DAR using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Visualizations
Anetumab Signaling Pathway
Anetumab is the antibody component of anetumab ravtansine, which targets mesothelin (MSLN) on the surface of cancer cells. Upon binding, the ADC is internalized, leading to the release of the cytotoxic payload, which induces mitotic arrest. Mesothelin itself is involved in signaling pathways that promote cancer progression, including the PI3K/AKT pathway.
Caption: Anetumab-Corixetan ADC targeting Mesothelin.
Synthesis Workflow for this compound-Linker Payload
The synthesis of a this compound-linker payload is a multi-step process that begins with the functionalization of the core chelating moiety.
Caption: this compound-linker payload synthesis workflow.
Antibody Conjugation Workflow
The conjugation process involves the activation of the payload and its reaction with the antibody, followed by purification.
Caption: Antibody-Corixetan conjugation workflow.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Corixetan Conjugation Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low yields in Corixetan conjugation reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound conjugation reactions?
Low conjugation efficiency is a frequent issue and can stem from several factors, including the degradation of the maleimide group on this compound, oxidation of thiol groups on the target molecule, incorrect reaction pH, and inappropriate stoichiometry of reactants.[1] It is crucial to ensure the quality and stability of all reagents and to optimize the reaction conditions.
Q2: How does pH affect the efficiency of the this compound conjugation reaction?
The pH of the reaction buffer is a critical parameter for successful maleimide-thiol conjugation. The optimal pH range is typically 6.5-7.5.[1][2][3] Below pH 6.5, the reaction rate slows considerably because the thiol group is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive for conjugation. Furthermore, at higher pH, maleimides can also react with primary amines, leading to undesirable side products.
Q3: My protein of interest has disulfide bonds. Do I need to reduce them before conjugation with this compound?
Yes, if your protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free sulfhydryl (-SH) groups, which are reactive with the maleimide group of this compound. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol).
Q4: How can I prevent the maleimide group on this compound from degrading?
The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. To minimize degradation, it is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use. If storage in solution is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. Long-term storage of maleimide-functionalized molecules at 20°C can lead to a significant loss of reactivity.
Q5: What is the recommended molar ratio of this compound to my thiol-containing molecule?
The optimal molar ratio of maleimide (this compound) to thiol can vary depending on the specific molecules being conjugated and factors like steric hindrance. A common starting point is a 10-20 fold molar excess of the maleimide-containing molecule. However, for some reactions, a much lower ratio may be optimal. For example, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody. It is advisable to perform optimization experiments with different molar ratios to determine the best conditions for your specific system.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
This guide will help you systematically troubleshoot the potential causes of low or no yield in your this compound conjugation reaction.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low this compound conjugation yield.
Step-by-Step Troubleshooting:
-
Verify Maleimide Activity of this compound:
-
Potential Cause: The maleimide group on this compound may have hydrolyzed and become inactive.
-
Recommended Solution:
-
Prepare a fresh solution of this compound in an appropriate anhydrous solvent like DMSO or DMF immediately before use.
-
Avoid storing this compound in aqueous buffers for extended periods. If short-term aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and keep it at 4°C.
-
-
-
Confirm the Availability of Free Thiols:
-
Potential Cause: The sulfhydryl groups on your target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.
-
Recommended Solution:
-
Disulfide Bond Reduction: If your molecule contains disulfide bonds, they must be reduced prior to conjugation. TCEP is often the preferred reducing agent as it does not need to be removed before adding the maleimide reagent. DTT is also effective but must be removed before conjugation to prevent it from reacting with this compound.
-
Prevent Re-oxidation: To prevent the newly formed free thiols from re-oxidizing, degas your buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
-
-
Validate the Reaction pH:
-
Potential Cause: The pH of your reaction buffer may be outside the optimal range of 6.5-7.5.
-
Recommended Solution:
-
Verify the pH of your reaction buffer.
-
Use buffers such as phosphate-buffered saline (PBS), HEPES, or Tris within the recommended pH range. Note that Tris contains a primary amine and can compete with the intended reaction if the pH is too high.
-
-
-
Optimize the Molar Ratio of Reactants:
-
Potential Cause: The stoichiometry of this compound to your thiol-containing molecule may not be optimal.
-
Recommended Solution:
-
Perform a series of small-scale reactions with varying molar ratios of this compound to your target molecule (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio for your specific application.
-
-
-
Evaluate the Purification Step:
-
Potential Cause: The desired conjugate may be lost during the purification process.
-
Recommended Solution:
-
Consider alternative purification methods. Common techniques include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and affinity chromatography.
-
Analyze samples from before and after each purification step to identify where the loss is occurring.
-
-
Problem 2: Protein Aggregation After Conjugation
Logical Relationship for Preventing Protein Aggregation
Caption: Key strategies to prevent protein aggregation during conjugation.
-
Potential Causes:
-
Increased Hydrophobicity: this compound may be a hydrophobic molecule, and its conjugation to a protein can increase the overall hydrophobicity, leading to aggregation.
-
Changes in Protein Charge: The conjugation reaction can alter the surface charge of the protein, leading to isoelectric precipitation.
-
High Protein Concentration: Performing the conjugation at a high protein concentration can promote aggregation.
-
-
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Work at a lower protein concentration.
-
Adjust the pH of the buffer to be further away from the isoelectric point (pI) of the protein conjugate.
-
Increase the ionic strength of the buffer by adding salts like NaCl (e.g., 150-500 mM).
-
-
Use Additives: Include solubility-enhancing excipients in the reaction buffer, such as arginine or non-ionic detergents (e.g., Tween-20, Polysorbate 80), at low concentrations.
-
Temperature Control: Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Higher pH increases hydrolysis. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can reduce aggregation and side reactions. |
| Reaction Time | 30 minutes to 2 hours | Reaction is typically rapid. Longer times may increase hydrolysis. |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | Highly dependent on reactants; requires empirical optimization. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. |
Table 2: Common Reducing Agents for Disulfide Bond Reduction
| Reducing Agent | Recommended Molar Excess | Optimal pH | Key Characteristics |
| TCEP | 10-100x | 1.5 - 8.5 | Odorless, stable, and does not need to be removed before conjugation. |
| DTT | 10-100x | > 7.0 | Strong reducing agent, but must be removed post-reduction to avoid reacting with the maleimide. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare Protein Solution: Dissolve your protein in a degassed reaction buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The buffer should be at the desired pH for the subsequent conjugation reaction (pH 6.5-7.5).
-
Add TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate: Flush the vial with an inert gas (e.g., nitrogen or argon), cap it, and incubate for 20-30 minutes at room temperature.
-
Proceed to Conjugation: The protein solution containing free thiols is now ready for the conjugation reaction with this compound. TCEP does not need to be removed.
Protocol 2: General this compound Conjugation to a Thiol-Containing Protein
General Bioconjugation Workflow
Caption: A simplified workflow for a typical this compound bioconjugation experiment.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
To your reduced protein solution (from Protocol 1), add the desired molar excess of the this compound stock solution.
-
Gently mix the reaction.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quenching (Optional): To stop the reaction and consume any unreacted this compound, you can add a quenching reagent like N-acetyl-L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM and incubate for 15 minutes.
-
Purification: Purify the this compound-protein conjugate from excess reagents and byproducts using a suitable chromatography method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the degree of labeling and purity.
References
Addressing aggregation issues with anetumab corixetan.
Welcome to the technical support center for anetumab corixetan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential aggregation issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you might encounter with anetumab this compound aggregation in a question-and-answer format.
Question 1: I am observing a loss of anetumab this compound concentration and the appearance of visible particulates in my solution after storage. What could be the cause?
Answer: This is a common sign of protein aggregation. Aggregation of antibody-drug conjugates (ADCs) like anetumab this compound can be triggered by several factors during storage.[1]
-
Potential Cause 1: Suboptimal Storage Temperature. Anetumab this compound, as a radiolabeled antibody, is sensitive to temperature fluctuations. Storing at inappropriate temperatures can lead to conformational changes and subsequent aggregation. For radiolabeled compounds, it is often recommended to store them at low temperatures, such as -80°C, to minimize radiolysis and degradation.[2][3] However, it's crucial to avoid repeated freeze-thaw cycles which can also induce aggregation.[4]
-
Potential Cause 2: Inappropriate Buffer Conditions. The pH and ionic strength of the buffer are critical for maintaining the stability of anetumab this compound. If the buffer pH is close to the isoelectric point (pI) of the antibody, its solubility will be at its lowest, increasing the likelihood of aggregation.
-
Potential Cause 3: High Protein Concentration. The tendency for proteins to aggregate increases with concentration.[1] If you are working with high concentrations of anetumab this compound, the risk of aggregation is elevated.
-
Potential Cause 4: Radiolysis. Anetumab this compound contains the alpha-emitting radionuclide Thorium-227. The energy released during radioactive decay can generate free radicals, which may lead to chemical modifications and damage to the antibody, ultimately causing aggregation.
Troubleshooting Strategies:
-
Optimize Storage Conditions:
-
For short-term storage (less than one week), 4°C is generally recommended.
-
For long-term storage, aliquot the anetumab this compound into single-use volumes and store at -20°C or -80°C in a manual defrost freezer. This minimizes freeze-thaw cycles.
-
Protect the solution from light to prevent photo-degradation.
-
-
Buffer Optimization:
-
Ensure the buffer pH is at least one unit away from the pI of anetumab.
-
Adjust the ionic strength of the buffer by testing different salt concentrations.
-
-
Manage Protein Concentration:
-
If possible, work with lower concentrations of anetumab this compound.
-
If high concentrations are necessary, consider the addition of stabilizing excipients.
-
Question 2: My anetumab this compound sample shows an increase in high molecular weight species (HMWS) when analyzed by Size Exclusion Chromatography (SEC). What are the likely causes and how can I mitigate this?
Answer: An increase in HMWS detected by SEC is a clear indicator of aggregation.
-
Potential Cause 1: Hydrophobic Interactions. The conjugation of the this compound chelator to the anetumab antibody can expose hydrophobic patches on the protein surface. These patches can interact between molecules, leading to the formation of aggregates.
-
Potential Cause 2: Instability of the Conjugate. The chemical linkage between the antibody and the chelator might be susceptible to degradation under certain conditions, leading to conformational changes that promote aggregation.
-
Potential Cause 3: Presence of Impurities. Contaminants or leachates in the formulation can sometimes act as nucleation points for aggregation.
-
Potential Cause 4: Mechanical Stress. Agitation, such as vigorous vortexing or shaking, can introduce mechanical stress that may lead to protein unfolding and aggregation.
Troubleshooting Strategies:
-
Formulation Optimization:
-
The addition of excipients can help stabilize the ADC. For the related compound, anetumab ravtansine, a stable formulation includes L-Histidine, Glycine, sucrose, and polysorbate 80 at a pH of around 5.1. These components can be considered as a starting point for optimizing the formulation of anetumab this compound.
-
Surfactants like polysorbate 80 can help to prevent surface-induced aggregation and stabilize the protein.
-
-
Gentle Handling:
-
Avoid vigorous mixing. Instead, use gentle swirling or inversion to mix solutions.
-
When filtering, use low-protein-binding membranes and avoid excessive pressure.
-
-
Purification:
-
Ensure that the purification process effectively removes any unconjugated antibody, free chelator, and other potential impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is anetumab this compound and how does it work?
A1: Anetumab this compound is a type of targeted therapy known as an antibody-drug conjugate (ADC), or more specifically, a targeted thorium conjugate. It is composed of three parts:
-
Anetumab: A human monoclonal antibody that specifically targets mesothelin, a protein found on the surface of certain cancer cells.
-
This compound: A chelating agent that firmly binds to a radioactive element.
-
Thorium-227: A radioactive isotope that emits alpha particles.
The anetumab antibody directs the conjugate to cancer cells that express mesothelin. Once bound to the cell, the Thorium-227 delivers a highly potent, localized dose of alpha radiation, causing double-strand DNA breaks and leading to cell death.
Q2: What are the primary factors that can lead to the aggregation of anetumab this compound?
A2: The primary factors contributing to ADC aggregation include:
-
Physicochemical properties of the antibody and conjugate: The conjugation process can alter the surface properties of the antibody, potentially increasing its hydrophobicity and propensity to aggregate.
-
Formulation conditions: Suboptimal pH, ionic strength, and the absence of stabilizing excipients can compromise the stability of the ADC.
-
Environmental factors: Temperature excursions, freeze-thaw cycles, exposure to light, and mechanical stress can all induce aggregation.
-
High protein concentration: Increased intermolecular interactions at higher concentrations make aggregation more likely.
-
Radiolysis: The radioactive nature of Thorium-227 can lead to the degradation of the antibody over time.
Q3: What analytical techniques are recommended for detecting and quantifying anetumab this compound aggregation?
A3: A combination of techniques is recommended for a comprehensive analysis of aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying aggregates (high molecular weight species) from the monomeric ADC.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and measuring their size distribution in a solution.
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This powerful combination allows for the determination of the absolute molar mass of the different species separated by SEC, providing more detailed information about the nature of the aggregates.
Q4: Are there any specific formulation components known to stabilize similar ADCs?
A4: Yes, a patent for the related ADC, anetumab ravtansine, discloses a stable formulation containing:
-
Buffer: L-Histidine and Glycine
-
Cryoprotectant: Sucrose
-
Surfactant: Polysorbate 80
-
pH: Approximately 5.1
These components serve to maintain the pH, protect the ADC during freezing and thawing, and prevent surface-induced aggregation. This formulation can be a good starting point for developing a stable formulation for anetumab this compound.
Data Presentation
Table 1: Recommended Storage Conditions for Anetumab this compound
| Storage Duration | Temperature | Recommendations |
| Short-term (≤ 1 week) | 4°C | Protect from light. |
| Long-term (> 1 week) | -20°C to -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. Use a manual defrost freezer. |
Table 2: Example Formulation Components for ADC Stability (based on Anetumab Ravtansine)
| Component | Function | Example Concentration | Reference |
| L-Histidine | Buffering Agent | 10 mM | |
| Glycine | Buffering Agent/Stabilizer | 130 mM | |
| Sucrose | Cryoprotectant/Lyoprotectant | 5% (w/v) | |
| Polysorbate 80 | Surfactant (prevents surface adsorption) | 0.04% (w/v) | |
| Final pH | Maintains protein stability | ~5.1 |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregates (HMWS), and fragments in an anetumab this compound sample.
Materials:
-
Anetumab this compound sample
-
HPLC or UPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
0.22 µm sterile filters
Methodology:
-
Mobile Phase Preparation: Prepare the PBS mobile phase and filter it through a 0.22 µm filter. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min for HPLC) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Preparation:
-
Thaw the anetumab this compound sample on ice.
-
If necessary, dilute the sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Injection and Separation:
-
Inject an appropriate volume (e.g., 10-20 µL) of the prepared sample onto the equilibrated column.
-
Run the separation for a sufficient time to allow for the elution of all species (typically 15-20 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to the aggregate, monomer, and any fragments based on their retention times (aggregates elute first).
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To detect the presence and determine the size distribution of aggregates in an anetumab this compound solution.
Materials:
-
Anetumab this compound sample
-
DLS instrument
-
Low-volume disposable or quartz cuvette
-
0.2 µm syringe filter
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up according to the manufacturer's instructions.
-
Sample Preparation:
-
Prepare the anetumab this compound sample in a suitable buffer. The sample must be visually clear and free of large particles.
-
Filter approximately 100 µL of the sample through a 0.2 µm syringe filter directly into a clean, dust-free cuvette. This step is critical to remove extraneous dust that can interfere with the measurement.
-
Ensure the sample volume meets the minimum requirement for the cuvette (typically 20-50 µL).
-
-
Measurement:
-
Place the cuvette in the DLS instrument's sample holder.
-
Set the measurement parameters, including temperature and the refractive index and viscosity of the solvent.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in the solution.
-
Analyze the size distribution plot. A monodisperse sample (non-aggregated) will show a single, narrow peak corresponding to the monomeric anetumab this compound. The presence of larger species will be indicated by additional peaks at larger hydrodynamic radii. The polydispersity index (PDI) will give an indication of the width of the size distribution.
-
Mandatory Visualization
Caption: Mechanism of Action of Anetumab this compound.
Caption: Experimental workflow for aggregation analysis.
Caption: Logical troubleshooting flow for aggregation.
References
Technical Support Center: Enhancing the In Vivo Stability of Pelgifatamab Corixetan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and improving the in vivo stability of pelgifatamab corixetan, a Prostate-Specific Membrane Antigen (PSMA)-targeted thorium-227 conjugate.
Frequently Asked Questions (FAQs)
Q1: What is pelgifatamab this compound and what are its key components?
Pelgifatamab this compound is an investigational antibody-radionuclide conjugate (ARC) designed for targeted alpha therapy of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It is composed of three main parts:
-
Pelgifatamab: A fully human monoclonal antibody that specifically targets the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[3][4][5]
-
This compound: A chelator, specifically a derivative of 3,2-hydroxypyridinone (3,2-HOPO), which firmly binds the radioactive payload.
-
Thorium-227 (²²⁷Th): An alpha-emitting radionuclide that delivers highly potent and localized radiation to cancer cells, leading to double-strand DNA breaks and cell death.
Q2: What are the potential in vivo stability issues for radioimmunoconjugates like pelgifatamab this compound?
While pelgifatamab this compound is designed for high stability, potential in vivo instability for antibody-radionuclide conjugates can arise from:
-
Deconjugation of the Radionuclide: The premature release of the radioactive isotope from its chelator. This can lead to off-target accumulation of the radionuclide, potentially causing toxicity to healthy tissues, particularly the bone, liver, and kidneys.
-
Antibody Degradation: The breakdown of the monoclonal antibody component, which can affect its targeting ability and pharmacokinetic profile.
-
Radiolysis: The process where the radiation emitted by the radionuclide damages the antibody or the chelator, potentially leading to fragmentation or aggregation.
Q3: How does the choice of the 3,2-HOPO chelator contribute to the stability of pelgifatamab this compound?
The 3,2-HOPO chelator is known to form extremely stable complexes with thorium-227. This high stability is crucial for minimizing the premature release of ²²⁷Th in vivo, thereby reducing off-target toxicity and maximizing the radiation dose delivered to the tumor. Studies have shown that hydroxypyridinone-based chelators exhibit rapid and stable complexation with thorium-227.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during preclinical studies with pelgifatamab this compound or similar radioimmunoconjugates.
Problem 1: Higher than expected radioactivity in non-target organs (e.g., bone, liver).
-
Possible Cause A: Radionuclide Deconjugation. The thorium-227 may be dissociating from the this compound chelator.
-
Troubleshooting Steps:
-
Perform in vitro serum stability assays: Incubate pelgifatamab this compound in serum from the relevant species (e.g., mouse, human) at 37°C for various time points. Analyze the samples using radio-High-Performance Liquid Chromatography (radio-HPLC) to quantify the percentage of intact conjugate.
-
Conduct comparative biodistribution studies: Compare the biodistribution of pelgifatamab this compound with that of the "free" radiolabeled chelator and the unconjugated antibody to understand the contribution of each component to the overall distribution pattern.
-
-
-
Possible Cause B: Altered Antibody Pharmacokinetics. The conjugation process may have altered the antibody's properties, leading to increased uptake in organs like the liver.
-
Troubleshooting Steps:
-
Characterize the conjugate: Use techniques like Size Exclusion Chromatography (SEC) to check for aggregation and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to assess fragmentation.
-
Evaluate immunoreactivity: Perform a cell-binding assay to ensure that the conjugation has not compromised the antibody's ability to bind to PSMA.
-
-
Problem 2: Reduced anti-tumor efficacy in animal models.
-
Possible Cause A: Instability leading to lower tumor uptake. If the conjugate is not stable, less radionuclide will reach the tumor site.
-
Troubleshooting Steps:
-
Analyze in vivo stability: Conduct biodistribution studies at multiple time points to determine the tumor uptake and retention of radioactivity.
-
Correlate with in vitro stability: Compare the in vivo findings with the results from serum stability assays to see if there is a correlation.
-
-
-
Possible Cause B: Low PSMA expression in the tumor model. The therapeutic effect is dependent on the presence of the target antigen.
-
Troubleshooting Steps:
-
Confirm PSMA expression: Use immunohistochemistry (IHC) or flow cytometry to verify the level of PSMA expression in the xenograft tumors.
-
Consider a different tumor model: If PSMA expression is low or heterogeneous, a different cell line or patient-derived xenograft (PDX) model may be more appropriate.
-
-
Quantitative Data Summary
The following tables summarize hypothetical stability data for radioimmunoconjugates, illustrating the type of data researchers should aim to generate.
Table 1: Comparative In Vitro Serum Stability of Different Radioimmunoconjugates
| Radioimmunoconjugate | Chelator | Radionuclide | % Intact Conjugate at 24h | % Intact Conjugate at 72h |
| Pelgifatamab this compound | 3,2-HOPO | ²²⁷Th | >98% | >95% |
| Control ADC 1 | DOTA | ¹⁷⁷Lu | >95% | >90% |
| Control ADC 2 | DTPA | ¹¹¹In | >90% | >80% |
Table 2: Comparative Biodistribution in a PSMA-Positive Xenograft Model (% Injected Dose per Gram of Tissue at 48h Post-Injection)
| Organ | Pelgifatamab this compound | Free ²²⁷Th-Corixetan | Unconjugated Pelgifatamab |
| Tumor | 25.5 ± 4.2 | 1.2 ± 0.3 | 18.9 ± 3.1 |
| Blood | 10.1 ± 1.5 | 0.1 ± 0.05 | 12.3 ± 2.0 |
| Liver | 4.5 ± 0.8 | 8.2 ± 1.1 | 5.0 ± 0.9 |
| Kidneys | 3.2 ± 0.6 | 5.5 ± 0.9 | 3.5 ± 0.7 |
| Bone | 1.8 ± 0.4 | 15.7 ± 2.5 | 1.5 ± 0.3 |
Detailed Experimental Protocols
1. In Vitro Serum Stability Assay
-
Objective: To assess the stability of pelgifatamab this compound in serum over time.
-
Materials: Pelgifatamab this compound, human or mouse serum, phosphate-buffered saline (PBS), 37°C incubator, radio-HPLC system.
-
Procedure:
-
Dilute pelgifatamab this compound to a final concentration of 10 µg/mL in fresh serum.
-
As a control, prepare a similar dilution in PBS.
-
Incubate all samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 24, 48, 72 hours), take an aliquot of each sample.
-
Analyze the aliquots by radio-HPLC to separate the intact conjugate from any free radionuclide or degradation products.
-
Quantify the percentage of radioactivity associated with the intact pelgifatamab this compound peak at each time point.
-
2. In Vivo Biodistribution Study
-
Objective: To determine the tissue distribution of pelgifatamab this compound in a tumor-bearing animal model.
-
Materials: PSMA-positive tumor-bearing mice (e.g., LNCaP or 22Rv1 xenografts), pelgifatamab this compound, gamma counter.
-
Procedure:
-
Administer a known amount of pelgifatamab this compound to each mouse via intravenous injection.
-
At selected time points (e.g., 24, 48, 72, 144 hours) post-injection, euthanize a cohort of mice.
-
Dissect and collect relevant organs and tissues (tumor, blood, liver, kidneys, spleen, bone, muscle, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Visualizations
Caption: Mechanism of action of pelgifatamab this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. Preclinical Optimization of Antibody-based Radiopharmaceuticals for Cancer Imaging and Radionuclide Therapy – Model, Vector, and Radionuclide Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and preclinical radioimmunotherapy studies using radiolanthanide-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. graphviz.org [graphviz.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Overcoming Challenges in Chelating Thorium-227 with 3,2-HOPO Chelators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thorium-227 and 3,2-HOPO chelators.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using 3,2-HOPO chelators for Thorium-227?
A1: 3,2-HOPO (hydroxypyridinone) chelators, particularly octadentate derivatives, offer several advantages for chelating Thorium-227 (²²⁷Th). They form highly stable complexes with fast formation rates at ambient temperatures, typically within 20-60 minutes.[1][2][3] This eliminates the need for heating, which can be detrimental to sensitive biomolecules like antibodies.[3] The resulting Targeted Thorium Conjugates (TTCs) have shown promise in preclinical and clinical studies for targeted alpha therapy.[4]
Q2: What is a typical radiolabeling efficiency I can expect with 3,2-HOPO chelators and ²²⁷Th?
A2: With optimized protocols, you can expect high radiochemical yields. Studies have reported radiochemical yields of ≥95% for the labeling of 3,2-HOPO-conjugated antibodies with ²²⁷Th at room temperature and a pH of 5.5 within 60 minutes.
Q3: What are the common analytical methods to assess the radiochemical purity of a ²²⁷Th-3,2-HOPO conjugate?
A3: Common methods for determining radiochemical purity include radio-Thin Layer Chromatography (radio-TLC) and radio-High-Performance Liquid Chromatography (radio-HPLC). For radio-TLC, a mobile phase of 50 mM diethylenetriaminepentaacetic acid (DTPA) can be used to separate the chelated antibody from free ²²⁷Th. Gamma spectroscopy and alpha-particle spectral imaging can also be used to distinguish between ²²⁷Th and its decay products, like Radium-223.
Troubleshooting Guides
Low Radiolabeling Yield
Problem: I am observing a low radiochemical yield when labeling my 3,2-HOPO-conjugated antibody with ²²⁷Th.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the pH of the reaction mixture is within the optimal range, typically around 5.5. The protonation state of the HOPO groups is pH-dependent and crucial for efficient chelation. |
| Incorrect Chelator-to-Antibody Ratio | An excessively high chelator-to-antibody ratio can alter the biochemical properties of the antibody, potentially reducing its immunoreactivity and affecting labeling. Conversely, a ratio that is too low will result in insufficient chelation sites. Titrate the chelator-to-antibody ratio to find the optimal balance. |
| Presence of Competing Metal Ions | Ensure all buffers and reagents are free from contaminating metal ions that could compete with ²²⁷Th for the chelator. Use high-purity water and metal-free labware. |
| Impure or Degraded Chelator | Verify the purity and integrity of the 3,2-HOPO chelator. Impurities from synthesis or degradation during storage can lead to inefficient chelation. |
| Issues with Thorium-227 Source | Ensure the ²²⁷Th source is of high radionuclidic purity. The presence of its parent isotope, Actinium-227, can be a concern. |
In-Vivo Instability of the Complex
Problem: My ²²⁷Th-3,2-HOPO conjugate appears to be unstable in vivo, leading to off-target accumulation of radioactivity, particularly in the bone.
| Possible Cause | Troubleshooting Step |
| Insufficient Complex Stability | While 3,2-HOPO chelators generally form very stable complexes with ²²⁷Th, in vivo stability can be influenced by the specific chelator structure and the biological environment. Free ²²⁷Th is known to accumulate in the bone. |
| Metabolic Cleavage of the Chelator from the Antibody | The linker used to conjugate the chelator to the antibody can be susceptible to metabolic cleavage. Evaluate the stability of the linker in serum. The free labeled chelator is often cleared through the hepatobiliary route. |
| Radiolysis | The high energy of alpha particles from ²²⁷Th and its daughters can lead to radiolysis, potentially damaging the chelator or the antibody and causing the release of ²²⁷Th. Consider the use of radioprotectants in the formulation if appropriate. |
Challenges in Antibody-Chelator Conjugation
Problem: I am facing difficulties while conjugating the 3,2-HOPO chelator to my antibody.
| Possible Cause | Troubleshooting Step |
| Inefficient Activation of the Chelator | For conjugation to lysine residues, the carboxylic acid group on the chelator typically needs to be activated, for example, as an N-hydroxysuccinimide (NHS) ester. Ensure the activation reaction is complete and the activated chelator is used promptly. |
| Heterogeneous Conjugation | Conventional conjugation to lysine residues can result in a heterogeneous mixture of antibody-chelator conjugates with varying numbers of chelators per antibody. This can impact the performance of the conjugate. Consider site-specific conjugation methods for a more homogeneous product. |
| Loss of Chelator During Purification | Hydrophobic 3,2-HOPO chelators can adsorb to filtration membranes, such as polyethersulfone (PES), leading to loss of product during purification steps. Consider using alternative filter materials or optimizing the filtration protocol. The addition of non-radioactive Thorium-232 has been shown to reduce the adsorption of the 3,2-HOPO chelator. |
Experimental Protocols
Protocol 1: Radiolabeling of a 3,2-HOPO-Antibody Conjugate with Thorium-227
This protocol is a general guideline. Optimization may be required for specific antibodies and chelators.
-
Preparation:
-
Prepare a solution of the 3,2-HOPO-antibody conjugate in a metal-free buffer (e.g., 0.1 M MES buffer, pH 5.5).
-
Prepare the ²²⁷Th solution in a suitable acidic solution (e.g., 0.1 M HCl) to maintain its solubility.
-
-
Radiolabeling Reaction:
-
In a metal-free microcentrifuge tube, combine the 3,2-HOPO-antibody conjugate solution with the ²²⁷Th solution.
-
The final reaction volume and concentrations should be optimized. A typical starting point is a final antibody concentration of 1 mg/mL.
-
Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.
-
-
Purification:
-
Purify the ²²⁷Th-labeled antibody from unchelated ²²⁷Th using a size-exclusion chromatography spin column (e.g., Zeba™ Spin Desalting Columns).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC as described in Protocol 2.
-
Protocol 2: Quality Control of ²²⁷Th-labeled Antibody by Radio-TLC
-
Materials:
-
Silica gel TLC plates.
-
Mobile phase: 50 mM DTPA in saline.
-
Radio-TLC scanner.
-
-
Procedure:
-
Spot a small volume (1-2 µL) of the purified ²²⁷Th-labeled antibody onto the baseline of a TLC plate.
-
Develop the TLC plate in the mobile phase until the solvent front reaches near the top of the plate.
-
Dry the plate and analyze it using a radio-TLC scanner.
-
-
Interpretation:
-
The ²²⁷Th-labeled antibody will remain at the origin (Rf = 0).
-
Free ²²⁷Th will migrate with the solvent front (Rf ≈ 1).
-
Calculate the radiochemical purity by integrating the peaks corresponding to the labeled antibody and free ²²⁷Th.
-
Visualizations
Caption: Workflow for preparing and quality testing ²²⁷Th-3,2-HOPO antibody conjugates.
References
- 1. Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantification in Antibody-Chelator Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient chelator for complexation of thorium-227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Managing Drug-to-Antibody Ratio (DAR) Variability with Corixetan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corixetan-based antibody-drug conjugates (ADCs). Our goal is to help you manage and control the variability of the drug-to-antibody ratio (DAR) during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact the drug-to-antibody ratio (DAR)?
This compound is a chelating agent used to link radioisotopes, such as Thorium-227, to a monoclonal antibody (mAb) in the formation of radioimmunoconjugates.[1][2] The DAR in this context refers to the average number of this compound chelators attached to a single antibody. Managing DAR is critical because a low DAR may result in reduced therapeutic efficacy, while a high DAR can negatively affect the pharmacokinetics and toxicity of the ADC.[3][4]
Q2: Which conjugation chemistries are typically used for this compound-based ADCs?
While specific protocols for this compound are proprietary, conjugation generally occurs through the surface-exposed lysine residues or through the cysteine residues of the monoclonal antibody.[5] Lysine conjugation often results in a heterogeneous mixture of ADC species, whereas cysteine-based methods, particularly with engineered cysteines, can offer more site-specific and controlled conjugation, leading to a more homogeneous DAR.
Q3: What is the ideal DAR for a this compound-based ADC?
The optimal DAR for a this compound-based ADC is highly dependent on the specific antibody, the target antigen, and the radioisotope being used. Generally, a DAR between 2 and 4 is considered ideal for many ADCs to balance efficacy and safety. However, for radioimmunoconjugates, the optimal DAR may differ and needs to be determined empirically for each specific construct.
Q4: How can I accurately measure the DAR of my this compound ADC?
Several bioanalytical methods can be used to determine the DAR of an ADC. Commonly used techniques include:
-
UV/Vis Spectroscopy: A straightforward method that can determine the average DAR by measuring the absorbance of the ADC at two different wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): A standard technique for analyzing cysteine-conjugated ADCs, which separates different DAR species based on their hydrophobicity.
-
Reversed-Phase Liquid Chromatography (RPLC): Often used to estimate the average DAR, especially for cysteine-conjugated ADCs where the antibody's light and heavy chains are separated under denaturing conditions.
-
Mass Spectrometry (MS): Provides detailed information on the distribution of different DAR species and can be coupled with liquid chromatography (LC-MS) for comprehensive characterization.
Troubleshooting Guides
This section addresses specific issues you may encounter during the conjugation and analysis of this compound-based ADCs.
Issue 1: Low Average DAR
Question: I am observing a consistently low average DAR despite using the recommended molar excess of the this compound-linker. What are the possible causes and how can I troubleshoot this?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time. Perform small-scale experiments to identify the optimal conditions for your specific antibody and linker. |
| Antibody Quality Issues | Ensure your antibody is highly pure (>95%) and accurately quantified. Impurities or incorrect concentration can lead to inconsistent results. Consider re-purifying the antibody if necessary. |
| Interfering Buffer Components | Certain buffer components can interfere with the conjugation reaction. Perform a buffer exchange into a suitable conjugation buffer prior to adding the this compound-linker. |
| Inactive this compound-Linker | The linker may have degraded due to improper storage or handling. Use a fresh batch or verify the activity of your current stock. |
Issue 2: High DAR Variability and Heterogeneity
Question: My HIC or MS analysis shows a wide distribution of DAR species. How can I achieve a more homogeneous product?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Lysine Conjugation Chemistry | Conjugation to lysine residues is inherently heterogeneous. If homogeneity is critical, consider switching to a site-specific conjugation method, such as engineering cysteine residues into the antibody. |
| Inconsistent Reaction Parameters | Minor variations in pH, temperature, or reaction time can significantly impact the final DAR distribution. Ensure precise control over all reaction parameters. |
| Inefficient Purification | The purification method may not be adequately separating different DAR species. Optimize your purification protocol, for example, by adjusting the gradient in HIC. |
Issue 3: ADC Aggregation
Question: I am observing significant aggregation in my final this compound ADC product. What could be the cause and how can I mitigate it?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High DAR | A high number of conjugated chelators can increase the hydrophobicity of the ADC, leading to aggregation. Reduce the molar excess of the this compound-linker during conjugation to target a lower average DAR. |
| Inappropriate Buffer Conditions | The pH or ionic strength of the formulation buffer may be promoting aggregation. Screen different buffer conditions to find one that enhances the stability of your ADC. |
| Suboptimal Storage | Improper storage temperature or freeze-thaw cycles can induce aggregation. Store the ADC at the recommended temperature and avoid repeated freezing and thawing. |
Experimental Protocols
Protocol 1: General Lysine-Based this compound Conjugation
This protocol provides a general workflow for conjugating a this compound-linker to an antibody via lysine residues.
Caption: Lysine-Based this compound Conjugation Workflow.
Methodology:
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Antibody Preparation: Perform a buffer exchange for the monoclonal antibody into a conjugation-compatible buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Linker Preparation: Dissolve the this compound-linker in an appropriate organic solvent like DMSO.
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Conjugation Reaction: Add the desired molar excess of the this compound-linker to the antibody solution. Incubate the reaction mixture at room temperature for a specified time (e.g., 2-4 hours).
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Purification: Remove unconjugated linker and other impurities using a suitable purification method, such as size exclusion chromatography (SEC).
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Characterization: Analyze the purified ADC to determine the average DAR and the distribution of DAR species using methods like UV/Vis spectroscopy, HIC, or LC-MS.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a typical HIC method for analyzing the DAR of a this compound ADC.
Caption: HIC Workflow for DAR Analysis.
Methodology:
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (high salt buffer).
-
Injection: Inject the diluted sample onto a HIC column.
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Elution: Elute the bound ADC species using a decreasing salt gradient (from mobile phase A to mobile phase B, a low salt buffer). Species with higher DAR will be more hydrophobic and elute later.
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Detection: Monitor the elution profile using a UV detector at 280 nm.
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Data Integration: Integrate the peak areas corresponding to the different DAR species.
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DAR Calculation: Calculate the weighted average DAR based on the relative peak areas.
Signaling Pathway Visualization
While this compound itself is a chelator and does not directly participate in signaling, the antibody-drug conjugate it is part of initiates a cytotoxic cascade upon binding to its target antigen on a cancer cell.
Caption: Generalized Mechanism of Action for a this compound Radioimmunoconjugate.
References
- 1. Facebook [cancer.gov]
- 2. adcreview.com [adcreview.com]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce off-target toxicity of Corixetan-based therapies.
Welcome to the technical support center for Corixetan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target toxicity of this compound. The following information is based on a hypothetical profile where this compound is a selective inhibitor of Target Kinase A (TKA) , a key protein in a cancer signaling pathway. However, at higher concentrations, this compound is known to inhibit Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2) , leading to potential cardiotoxicity and hepatotoxicity, respectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its known off-targets?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of Target Kinase A (TKA), a serine/threonine kinase involved in tumor cell proliferation and survival. However, kinome-wide screening has revealed that this compound also binds to and inhibits Off-Target Kinase 1 (OTK1), a kinase crucial for cardiomyocyte function, and Off-Target Kinase 2 (OTK2), which plays a role in hepatocyte metabolism.[1] This off-target activity is the primary cause of observed toxicities.
Q2: What are the common off-target toxicities associated with this compound and why do they occur?
A2: The most common off-target toxicities are cardiotoxicity and hepatotoxicity.[2] Cardiotoxicity is linked to the inhibition of OTK1, which disrupts normal cardiac muscle contraction and cell viability.[3] Hepatotoxicity is a result of OTK2 inhibition, which can interfere with liver function and may lead to drug-induced liver injury (DILI).[4]
Q3: What are the initial steps to reduce off-target toxicity in our experimental models?
A3: To mitigate off-target toxicity, consider the following initial strategies:
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Dose Optimization: Perform a dose-response curve to identify the lowest effective concentration that maintains the desired on-target effect while minimizing toxicity.[5]
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Use of More Selective Analogs: If available, test structural analogs of this compound that have been designed for higher selectivity towards TKA.
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In Vitro System Selection: Use relevant cell models, such as human induced pluripotent stem cell (iPSC)-derived cardiomyocytes and hepatocytes, to accurately assess toxicity.
Q4: How can we confirm that the observed toxicity is due to off-target effects and not the inhibition of the primary target, TKA?
A4: To differentiate between on-target and off-target toxicity, the following experiments are recommended:
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of TKA. This should rescue the on-target effects but not the off-target toxicities.
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Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting TKA. Discrepancies may suggest off-target effects.
-
Use of Structurally Different Inhibitors: Test other inhibitors of TKA that have different chemical scaffolds. If the toxicity persists, it may be an on-target effect.
Section 2: Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed in vitro at concentrations effective against TKA.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test this compound analogs with different chemical scaffolds but the same primary target. | 1. Identification of specific off-target kinases responsible for the toxicity. 2. If cytotoxicity is reduced with a different scaffold, it confirms an off-target effect. |
| Inappropriate dosage | 1. Conduct a detailed dose-response analysis to find the therapeutic window. 2. Consider dose interruption or reduction strategies in your experimental design. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower concentration of the inhibitor. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
Issue 2: Inconsistent or unexpected results in animal models, such as weight loss or elevated liver enzymes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects in vivo | 1. Analyze the phosphorylation status of known downstream targets of OTK1 and OTK2 in tissue samples. 2. Conduct a lower dose study to assess if toxicity is dose-dependent. | 1. Confirmation of off-target pathway modulation in vivo. 2. A clear correlation between dose and adverse effects, guiding dose adjustments. |
| Activation of compensatory signaling pathways | 1. Use reverse-phase protein arrays (RPPA) to get a broad view of signaling network perturbations. 2. Investigate potential feedback loops that may be activated upon TKA inhibition. | 1. Identification of activated pathways that could contribute to toxicity or resistance. 2. A better understanding of the cellular response to this compound. |
Section 3: Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Assay Format: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO control.
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the specific substrate and [γ-³³P]ATP.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC₅₀ value for each kinase.
Protocol 2: In Vitro Hepatotoxicity Assay using iPSC-Derived Hepatocytes
Objective: To assess the potential of this compound to cause liver toxicity in a physiologically relevant cell model.
Methodology:
-
Cell Culture: Culture human iPSC-derived hepatocytes according to the supplier's instructions until they form a confluent monolayer.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control and a known hepatotoxin as a positive control.
-
High-Content Imaging: Use an automated imaging system to assess multiple toxicity endpoints simultaneously.
-
Cell Viability: Use a nuclear stain (e.g., Hoechst) to count the number of cells.
-
Mitochondrial Membrane Potential: Use a fluorescent dye (e.g., TMRM) that accumulates in healthy mitochondria.
-
Apoptosis: Use a marker for activated caspases (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).
-
-
Data Analysis: Quantify the changes in each endpoint relative to the vehicle control. Determine the concentration at which this compound induces a significant toxic effect.
Section 4: Data Summaries
Table 1: Kinase Inhibition Profile of this compound and a Modified Analog (CX-2)
| Kinase | This compound IC50 (nM) | CX-2 IC50 (nM) |
| Target Kinase A (TKA) | 10 | 12 |
| Off-Target Kinase 1 (OTK1) | 500 | >10,000 |
| Off-Target Kinase 2 (OTK2) | 850 | >10,000 |
| Off-Target Kinase 3 | >10,000 | >10,000 |
Data is illustrative. Actual values will vary depending on assay conditions.
Table 2: In Vitro Toxicity Profile of this compound vs. CX-2
| Assay | This compound TC50 (µM) | CX-2 TC50 (µM) |
| iPSC-Cardiomyocyte Viability | 25 | >100 |
| iPSC-Hepatocyte Viability | 40 | >100 |
TC50 (Toxic Concentration 50%) is the concentration that causes 50% cell death.
Section 5: Visualizations
Caption: this compound's dual effect on therapeutic and toxic pathways.
References
- 1. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Optimizing Buffer Conditions for Corixetan Chelation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions for Corixetan chelation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a chelating agent used in the development of targeted radiopharmaceuticals.[1] Its primary function is to form a stable complex with a radioisotope, such as thorium-227, which is then conjugated to a monoclonal antibody.[1][2] This entire complex, known as a radioimmunoconjugate, is designed to deliver a cytotoxic dose of radiation directly to cancer cells expressing a specific target antigen, such as mesothelin.[1][3]
Q2: What are the critical factors to consider when optimizing buffer conditions for this compound chelation?
A2: The effectiveness of this compound chelation is influenced by several factors, including:
-
pH: The pH of the solution is a critical parameter as it affects the protonation state of both the this compound molecule and the metal ion, thereby influencing the stability of the chelate complex.
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Buffer Type: The choice of buffer is important as some buffer components can compete with this compound for the metal ion, weakening the binding affinity. For instance, buffers with primary amines like Tris or Glycine should be avoided.
-
Ionic Strength: The ionic strength of the buffer, often adjusted with salts like NaCl, can help suppress non-specific ionic interactions.
-
Concentration of Reactants: The concentrations of this compound, the metal ion, and any competing ions will dictate the equilibrium of the chelation reaction.
-
Presence of Competing Ions: Other metal ions present in the buffer can compete with the target radioisotope for binding to this compound.
Q3: How does pH affect the stability of the this compound-metal complex?
A3: The stability of a metal-chelator complex is highly pH-dependent. At low pH, an excess of protons (H+) can compete with the metal ion for the binding sites on the this compound molecule, leading to reduced chelation efficiency. Conversely, at high pH, many metal ions, including thorium, can form insoluble hydroxides, preventing the formation of the desired this compound complex. Therefore, finding the optimal pH range is crucial for maximizing the yield and stability of the chelated product.
Q4: What are potential off-target effects of chelating agents like this compound?
A4: While specific off-target effects of this compound are not widely documented, chelating agents, in general, can have effects independent of their metal-binding properties. These can include direct inhibition of non-metalloenzymes or interference with cellular signaling pathways. It is crucial to include proper controls in experiments to differentiate between effects caused by metal chelation and potential off-target effects of the this compound molecule itself.
Troubleshooting Guides
Problem 1: Low Chelation Efficiency or Yield
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Perform a pH screening experiment to determine the optimal pH for this compound chelation with the specific radioisotope. Test a range of pH values in small-scale reactions and analyze the yield of the radiolabeled complex. |
| Incompatible Buffer System | Switch to a buffer system that does not interfere with the chelation process. Phosphate or acetate buffers are often good starting points. Avoid buffers containing primary amines. |
| Presence of Competing Metal Ions | Use high-purity reagents and metal-free water to minimize contamination with competing metal ions. Consider adding a scavenger chelator with a lower affinity for the target radioisotope but a higher affinity for common contaminants. |
| Incorrect Reactant Concentrations | Optimize the molar ratio of this compound to the radioisotope. A slight excess of the chelator may be necessary to drive the reaction to completion, but a large excess should be avoided to minimize potential in vivo toxicity. |
| Slow Reaction Kinetics | While many chelation reactions are rapid, some can be slower. Increase the reaction time or temperature (while ensuring the stability of the antibody and other components) to see if the yield improves. |
Problem 2: Instability of the Radiolabeled Conjugate (Release of Radioisotope)
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| pH Shift During Storage or Use | Ensure the final formulation is buffered at the optimal pH for complex stability. The pH of the buffer should be stable over the intended storage and experimental conditions. |
| Presence of Stronger Competing Chelators | Analyze all components of the experimental system for the presence of molecules that could act as stronger chelators than this compound. This could include components of cell culture media or other additives. |
| Redox Instability | Some metal-chelator complexes can be sensitive to oxidation or reduction. If applicable, consider the addition of antioxidants to the buffer, ensuring they do not interfere with the chelation. |
| Photodegradation | Protect the radiolabeled conjugate from light during storage and handling if the complex is found to be light-sensitive. |
Experimental Protocols
Protocol 1: pH Screening for Optimal this compound Chelation
This protocol outlines a method to determine the optimal pH for the chelation of a radioisotope with this compound.
Materials:
-
This compound stock solution
-
Radioisotope stock solution
-
A series of buffers with varying pH values (e.g., acetate buffers for pH 4-6, phosphate buffers for pH 6-8)
-
Reaction vials
-
Analytical method to quantify the radiolabeled complex (e.g., radio-TLC, radio-HPLC)
Procedure:
-
Prepare a set of reaction vials, each containing a different pH buffer.
-
To each vial, add a fixed amount of the this compound stock solution.
-
Initiate the reaction by adding a fixed amount of the radioisotope stock solution to each vial.
-
Incubate the reactions at a constant temperature for a defined period.
-
At the end of the incubation, quench the reaction if necessary.
-
Analyze a small aliquot from each reaction using a suitable radio-analytical method to determine the percentage of the radioisotope that has been successfully chelated.
-
Plot the chelation yield as a function of pH to identify the optimal pH range.
Protocol 2: Buffer Type and Ionic Strength Optimization
This protocol is designed to evaluate the effect of different buffer systems and ionic strengths on this compound chelation efficiency.
Materials:
-
This compound stock solution
-
Radioisotope stock solution
-
A selection of non-interfering buffers (e.g., acetate, phosphate, HEPES) at the optimal pH determined in Protocol 1.
-
Sodium chloride (NaCl) stock solution for adjusting ionic strength.
-
Reaction vials
-
Analytical method to quantify the radiolabeled complex.
Procedure:
-
Prepare reaction vials containing different buffer types, all adjusted to the optimal pH.
-
For each buffer type, prepare a series of vials with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to modulate the ionic strength.
-
Add a fixed amount of this compound stock solution to each vial.
-
Start the reaction by adding a fixed amount of the radioisotope stock solution.
-
Incubate all reactions under identical conditions (temperature and time).
-
Analyze the chelation yield for each condition using the established radio-analytical method.
-
Compare the results to identify the buffer type and ionic strength that provide the highest and most stable chelation efficiency.
Visualizations
Caption: Factors influencing the this compound chelation process.
Caption: A logical workflow for troubleshooting low chelation efficiency.
References
Technical Support Center: In Vivo Imaging of Thorium-227 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thorium-227 (²²⁷Th) antibody-drug conjugates (ADCs). The information is designed to address specific issues that may be encountered during in vivo imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with in vivo imaging of ²²⁷Th-ADCs?
A1: The main challenges in quantitative in vivo imaging of ²²⁷Th-ADCs stem from several factors. The low administered activities, typically in the range of 1.5–6.0 MBq, result in low count rates, necessitating long acquisition times.[1] Additionally, the complex decay chain of ²²⁷Th, which includes the alpha-emitting daughter nuclide Radium-223 (²²³Ra), presents a significant hurdle. ²²³Ra has its own distinct biodistribution and its gamma emissions can interfere with the detection of ²²⁷Th, a phenomenon known as crosstalk.[1][2] This crosstalk between neighboring gamma photopeaks and scattered photons complicates accurate quantification.
Q2: Why is it important to separately quantify ²²⁷Th and its daughter nuclide, ²²³Ra?
A2: After the decay of ²²⁷Th to ²²³Ra, the ²²³Ra may dissociate from the antibody-drug conjugate. This is because while ²²⁷Th can be stably chelated and linked to a targeting antibody, ²²³Ra does not readily form stable complexes with the same chelators. As a result, the liberated ²²³Ra will have a biodistribution independent of the parent ²²⁷Th-ADC, behaving more like free radium, which is a calcium mimetic with high uptake in areas of high osteoblastic activity. Therefore, to accurately assess the dosimetry and off-target effects, it is crucial to distinguish between the radiation dose delivered by the targeted ²²⁷Th-ADC and the dose from the non-targeted ²²³Ra.
Q3: What imaging modalities are typically used for in vivo studies with ²²⁷Th-ADCs?
A3: Single-Photon Emission Computed Tomography (SPECT), often combined with Computed Tomography (SPECT/CT), is the primary imaging modality for in vivo studies of ²²⁷Th-ADCs. SPECT allows for the detection of gamma photons emitted during the decay of ²²⁷Th and its progeny, enabling the visualization and quantification of the ADC's distribution in the body. The CT component provides anatomical context to the functional SPECT data. Planar scintigraphy is also utilized, particularly for dynamic studies or when full tomographic imaging is not feasible.
Q4: What are the key quality control steps for a ²²⁷Th-ADC before in vivo administration?
A4: Before administration, it is essential to perform rigorous quality control to ensure the integrity and purity of the ²²⁷Th-ADC. Key steps include:
-
Radiochemical Purity: This is assessed to determine the percentage of ²²⁷Th that is successfully conjugated to the antibody. Techniques like radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC) are commonly used.
-
Radionuclidic Purity: This confirms the identity and purity of the radionuclide. Gamma spectroscopy can be used to distinguish ²²⁷Th from its decay products like ²²³Ra.
-
Stability: The stability of the conjugate in a relevant biological medium (e.g., serum) should be evaluated over time to ensure that the ²²⁷Th remains bound to the antibody.
Troubleshooting Guides
Radiolabeling and Quality Control Issues
| Problem | Possible Cause | Suggested Solution |
| Low Radiolabeling Efficiency | Suboptimal reaction conditions (pH, temperature, incubation time). | Optimize reaction parameters. Ensure all reagents are of high quality and at the correct concentrations. |
| Poor quality of the chelator-conjugated antibody. | Verify the integrity and purity of the conjugated antibody before radiolabeling. | |
| High Levels of Free ²²⁷Th | Incomplete purification after radiolabeling. | Use size-exclusion chromatography or other appropriate methods to effectively separate the labeled ADC from free ²²⁷Th. |
| Instability of the conjugate. | Evaluate the stability of the chelator-antibody linkage. Consider using a different chelator with higher affinity and stability for Thorium-227. | |
| Presence of ²²³Ra in the Preparation | Ingrowth from the ²²⁷Th source. | Purify the ²²⁷Th from its parent, Actinium-227, and daughter nuclides immediately before radiolabeling to minimize ²²³Ra contamination. |
Image Acquisition and Reconstruction Problems
| Problem | Possible Cause | Suggested Solution |
| Noisy or Low-Quality Images | Insufficient acquisition time for the low activity administered. | Increase the acquisition time per projection or the total scan time to improve photon statistics. |
| Suboptimal energy window settings. | Use multiple energy windows optimized for the specific gamma emissions of ²²⁷Th and ²²³Ra to improve signal-to-noise ratio. | |
| Incorrect collimator selection. | Use a medium-energy (ME) or high-energy (HE) collimator to reduce septal penetration from high-energy photons. | |
| Inaccurate Quantification of Activity | Crosstalk from ²²³Ra emissions. | Employ dual-isotope acquisition protocols with specific energy windows for both ²²⁷Th and ²²³Ra. Use reconstruction algorithms that can correct for the crosstalk between the two radionuclides. |
| Inadequate corrections for physical image-degrading factors. | Incorporate corrections for attenuation, scatter, and collimator-detector response into the image reconstruction process. Iterative reconstruction methods are generally preferred over filtered back-projection. | |
| Partial volume effects, especially in small tumors or organs. | For smaller structures, the measured activity may be underestimated. Consider applying partial volume correction methods if accurate quantification of small lesions is critical. | |
| Image Artifacts | Patient or subject motion during the long acquisition. | Ensure proper and comfortable immobilization of the subject. Use motion correction software if available. |
| High uptake in non-target organs (e.g., liver, spleen) causing streak artifacts. | Optimize the imaging protocol and reconstruction parameters to minimize artifacts from areas of high activity. |
Data Presentation
Table 1: Preclinical Biodistribution of Various ²²⁷Th-ADCs (% Injected Dose per Gram)
| ADC Target | Tumor Model | Time Post-Injection | Tumor | Blood | Liver | Spleen | Kidney | Femur |
| MSLN | Ovarian Cancer PDX (ST206B) | 168 hours | ~25 | <5 | ~5 | ~2 | ~3 | ~1 |
| MSLN | Ovarian Cancer PDX (ST206B) | 336 hours | ~30 | <1 | ~4 | ~1 | ~2 | ~1 |
| CD70 | Renal Cancer (786-O) | 7 days | High (specific value not stated) | Low | - | - | - | - |
| PSMA | Prostate Cancer | - | High (target-dependent) | - | - | - | Low | - |
| CD22 | B-cell Lymphoma | - | High (target-dependent) | - | - | - | - | - |
| CD33 | Acute Myeloid Leukemia | - | High (target-dependent) | - | - | - | - | - |
Note: The data presented are approximations derived from multiple preclinical studies and are intended for comparative purposes. Actual values will vary depending on the specific ADC, tumor model, and experimental conditions.
Experimental Protocols
Detailed Methodology for a Preclinical SPECT/CT Imaging Study of a ²²⁷Th-ADC
-
Animal Handling and ADC Administration:
-
House tumor-bearing mice (e.g., xenograft or patient-derived xenograft models) in appropriate facilities.
-
Administer the ²²⁷Th-ADC, typically via intravenous injection, at a dose ranging from 50 to 500 kBq/kg.
-
Include control groups, such as animals receiving a non-targeting isotype control ADC labeled with ²²⁷Th.
-
-
SPECT/CT Image Acquisition:
-
At predetermined time points post-injection (e.g., 24, 168, 336, and 504 hours), anesthetize the mice.
-
Position the animal on the imaging bed of a SPECT/CT scanner.
-
Acquire a whole-body CT scan for anatomical localization and attenuation correction.
-
Perform a whole-body SPECT acquisition using a medium-energy collimator.
-
Set up a dual-isotope acquisition protocol with multiple energy windows to distinguish between ²²⁷Th and ²²³Ra. For example, a window of 200-350 keV for ²²⁷Th and windows around 84 keV, 154 keV, and 270 keV for ²²³Ra.
-
Acquire SPECT data over 360° with a sufficient number of projections (e.g., 64 views) and an adequate acquisition time per projection to ensure good image statistics.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
-
Apply corrections for attenuation (using the CT data), scatter, and collimator-detector response.
-
Utilize a crosstalk correction algorithm to separate the signals from ²²⁷Th and ²²³Ra.
-
Fuse the reconstructed SPECT images with the CT images.
-
Draw regions of interest (ROIs) over tumors and major organs on the fused images.
-
Quantify the activity in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (for validation):
-
After the final imaging session, euthanize the animals.
-
Dissect tumors and major organs (liver, spleen, kidneys, femur, blood, etc.).
-
Weigh the tissue samples and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue and compare it with the imaging-derived data.
-
Mandatory Visualization
Caption: Experimental workflow for in vivo imaging of Thorium-227 ADCs.
Caption: Troubleshooting decision tree for poor quality SPECT images.
References
Validation & Comparative
Validating the Efficacy of Anetumab Corixetan: A Comparative Guide for Preclinical Evaluation
This guide provides an objective comparison of anetumab corixetan's performance with other therapeutic alternatives in preclinical settings. It is designed for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to Anetumab this compound and its Mechanism of Action
Anetumab this compound (²²⁷Th-BAY2287411) is a next-generation targeted alpha therapy designed for solid tumors that overexpress mesothelin (MSLN).[1][2] It is a radioimmunoconjugate consisting of anetumab, a human monoclonal antibody that selectively binds to mesothelin, linked to a chelator (this compound) carrying the alpha-emitting radionuclide, thorium-227.[1][3][4]
Upon intravenous administration, the anetumab antibody targets and binds to mesothelin on the surface of cancer cells. This targeted delivery brings the potent, short-range alpha particle radiation from thorium-227 directly to the tumor site. The high-energy alpha particles induce complex DNA double-strand breaks, leading to cytotoxic effects and tumor cell death, while minimizing damage to surrounding healthy tissue.
The target, mesothelin, is a glycoprotein highly expressed in several aggressive cancers, including mesothelioma, ovarian, and pancreatic cancers, with limited expression in normal tissues, making it an attractive therapeutic target. Mesothelin is known to play a role in tumor progression by activating several signaling pathways that promote cell proliferation, survival, and invasion.
Preclinical Efficacy of Anetumab Conjugates
The anetumab antibody has been utilized in two distinct therapeutic platforms: an antibody-drug conjugate (anetumab ravtansine) and a radioimmunoconjugate (anetumab this compound). Both leverage the same antibody to target mesothelin-expressing tumors but employ different cytotoxic payloads.
2.1. Anetumab this compound (Targeted Alpha Therapy)
Preclinical studies highlight the efficacy of anetumab this compound (MSLN-TTC) in combination with other anticancer agents. These combinations demonstrate the potential for synergistic or additive effects in ovarian cancer models.
Table 1: In Vivo Efficacy of Anetumab this compound in Combination Therapies
| Preclinical Model | Combination Agent | Key Findings | Reference |
|---|---|---|---|
| ST206B Ovarian Cancer PDX¹ | Pegylated Liposomal Doxorubicin | Additive-to-synergistic antitumor efficacy | |
| ST206B Ovarian Cancer PDX¹ | Docetaxel | Additive-to-synergistic antitumor efficacy | |
| ST206B Ovarian Cancer PDX¹ | Bevacizumab (Antiangiogenic) | Additive-to-synergistic antitumor efficacy | |
| ST206B Ovarian Cancer PDX¹ | Regorafenib (Antiangiogenic) | Additive-to-synergistic antitumor efficacy | |
| OVCAR-3 & OVCAR-8 Xenografts | ATR Inhibitor (DDR² inhibitor) | Synergistic antitumor activity | |
| OVCAR-3 & OVCAR-8 Xenografts | PARP Inhibitor (DDR² inhibitor) | Synergistic antitumor activity |
¹Patient-Derived Xenograft ²DNA Damage Response
2.2. Anetumab Ravtansine (Antibody-Drug Conjugate)
Anetumab ravtansine is an antibody-drug conjugate (ADC) that links the anetumab antibody to the microtubule-targeting agent DM4. It has shown potent single-agent activity in a variety of mesothelin-expressing preclinical models.
Table 2: In Vitro Efficacy of Anetumab Ravtansine in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | Mesothelin H-Score | IC₅₀ (nmol/L) | Reference |
|---|---|---|---|---|
| OVCAR-3 | Adenocarcinoma | 270 | 0.28 | |
| OVCAR-8 | - | 190 | 0.16 | |
| OV-90 | Serous Adenocarcinoma | 200 | 0.32 | |
| NCI-ADR-RES | Adenocarcinoma | 200 | 0.08 |
| IGROV-1 | Adenocarcinoma | 150 | 0.22 | |
Table 3: In Vivo Monotherapy Efficacy of Anetumab Ravtansine in Ovarian Cancer Xenograft Models
| Model | Model Type | Mesothelin H-Score | Efficacy (T/C Ratio¹) | Outcome | Reference |
|---|---|---|---|---|---|
| OVCAR-3 | Cell Line-Derived | 270 | 0.17 | Stable Disease | |
| ST103 | Patient-Derived | 300 | 0 | Total Tumor Eradication | |
| ST081 | Patient-Derived | 200 | 0 | Total Tumor Eradication | |
| ST207 | Patient-Derived | 100 | 0.21 | Partial Response | |
| ST409 | Patient-Derived | 50 | 0.36 | Partial Response | |
| Ov6645 | Patient-Derived | 0 | No Efficacy | No Response | |
| ST2054 | Patient-Derived | 0 | No Efficacy | No Response |
¹T/C Ratio: Treatment vs. Control tumor volume ratio. A lower value indicates higher efficacy.
The data indicates that anetumab ravtansine's anti-tumor activity correlates with medium to high mesothelin expression (H-Score >50). No efficacy was observed in models lacking mesothelin expression.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of preclinical findings. Below are representative protocols for in vitro and in vivo evaluation of anetumab conjugates.
3.1. In Vitro Cell Proliferation Assay This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.
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Cell Culture : Ovarian cancer cell lines (e.g., OVCAR-3, OVCAR-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
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Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Treatment : Cells are treated with serial dilutions of anetumab ravtansine or a relevant control compound.
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Incubation : Plates are incubated for a period of 4-5 days.
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Viability Assessment : Cell viability is measured using a commercial assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
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Data Analysis : Luminescence is read using a plate reader. The results are normalized to untreated controls, and IC₅₀ values are calculated using non-linear regression analysis.
3.2. In Vivo Xenograft Tumor Model This protocol evaluates the antitumor efficacy of anetumab conjugates in a living organism.
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Animal Models : Female athymic nude mice (6-8 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use guidelines.
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Tumor Inoculation : Human cancer cells (e.g., OVCAR-3) or patient-derived tumor fragments are subcutaneously inoculated into the flank of each mouse.
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Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
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Treatment Administration : Anetumab this compound, anetumab ravtansine, vehicle control, or comparator agents are administered intravenously (i.v.) according to the specified dose and schedule (e.g., once every 3 weeks).
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Monitoring : Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width²)/2.
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Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. Efficacy is determined by comparing the tumor growth in treated groups to the control group (T/C ratio).
Conclusion
Preclinical data validate mesothelin as a compelling target for cancer therapy. Anetumab, as both a radioimmunoconjugate (anetumab this compound) and an antibody-drug conjugate (anetumab ravtansine), demonstrates significant antitumor activity in mesothelin-expressing models. Anetumab ravtansine shows potent single-agent efficacy directly correlated with mesothelin expression levels. Anetumab this compound shows promise in combination therapies, demonstrating synergistic effects with DNA damage response inhibitors and other chemotherapies. These findings support the continued clinical development of mesothelin-targeted agents for patients with treatment-resistant solid tumors.
References
A Comparative Analysis of Corixetan and DOTA Chelators for Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted alpha therapy (TAT) is rapidly evolving, with the choice of chelator playing a pivotal role in the efficacy and safety of radiopharmaceuticals. This guide provides a comprehensive comparative analysis of two prominent chelators, Corixetan (a derivative of macropa) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), for the chelation of alpha-emitting radionuclides, with a primary focus on Actinium-225 (²²⁵Ac). This analysis is supported by experimental data to inform the selection of the optimal chelation strategy for novel therapeutic agents.
Executive Summary
This compound and DOTA are both effective chelators for alpha emitters like ²²⁵Ac, but they exhibit significant differences in their radiolabeling conditions and kinetics. This compound demonstrates a clear advantage in its ability to be radiolabeled at room temperature with rapid kinetics, making it highly suitable for sensitive biological vectors such as antibodies. DOTA, the current industry standard, generally requires heating to achieve high radiochemical yields, which can be a limitation for certain applications. Both chelators form highly stable complexes with ²²⁵Ac, crucial for minimizing off-target toxicity. The selection between this compound and DOTA will ultimately depend on the specific characteristics of the targeting molecule and the desired manufacturing process.
Data Presentation
The following tables summarize the key quantitative data comparing the performance of this compound and DOTA for ²²⁵Ac chelation.
Table 1: Radiolabeling Performance Comparison
| Feature | This compound (Macropa-based) | DOTA |
| Radiolabeling Temperature | Room Temperature (approx. 25°C)[1][2][3] | 37°C - 95°C[1][4] |
| Radiolabeling Time | 5 - 15 minutes | 20 - 60 minutes |
| Radiochemical Yield (RCY) | >99% at 10⁻⁶ M concentration within 15 mins | >95% (optimized conditions) |
| Key Advantage | Mild conditions ideal for heat-sensitive biomolecules | Well-established, proven clinical utility |
| Key Disadvantage | Newer chelator with less long-term clinical data | Harsher labeling conditions may damage sensitive vectors |
Table 2: Stability and In Vivo Performance
| Feature | This compound (Macropa-based) | DOTA |
| Thermodynamic Stability (log K) | log K (La³⁺) = 14.99¹ | log K (Ac³⁺) = 19.5 ± 0.4 |
| In Vitro Serum Stability | >90% intact after 7 days | High stability, though some dissociation observed over time |
| In Vivo Stability | Excellent, with low accumulation in non-target organs like liver and bone | Generally stable, but some studies report liver and femur uptake, suggesting potential decomplexation |
| Biodistribution Observations | High tumor uptake with favorable tumor-to-background ratios. | Established biodistribution profiles in numerous preclinical and clinical studies. |
¹La³⁺ is often used as a non-radioactive surrogate for Ac³⁺ due to their similar ionic radii and coordination chemistry.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments in the evaluation of this compound and DOTA for targeted alpha therapy.
Protocol 1: Radiolabeling of a Targeting Vector with ²²⁵Ac-Corixetan (Macropa)
Materials:
-
²²⁵AcCl₃ in dilute HCl
-
This compound-conjugated targeting vector (e.g., antibody, peptide)
-
Ammonium acetate buffer (0.2 M, pH 6)
-
Gentisic acid solution (e.g., 50 mg/mL)
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Reaction vial (e.g., polypropylene microcentrifuge tube)
-
Thermomixer
Procedure:
-
In a reaction vial, combine the this compound-conjugated targeting vector (to achieve a final concentration of 10⁻⁶ M to 10⁻⁷ M) and an appropriate volume of ammonium acetate buffer.
-
Add a calculated amount of gentisic acid as a radioprotectant (final concentration ~0.1 M).
-
Carefully add the desired activity of ²²⁵AcCl₃ to the reaction mixture.
-
Incubate the reaction at room temperature (approximately 25°C) for 15 minutes with gentle mixing.
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.
Protocol 2: Radiolabeling of a Targeting Vector with ²²⁵Ac-DOTA
Materials:
-
²²⁵AcCl₃ in dilute HCl
-
DOTA-conjugated targeting vector (e.g., antibody, peptide)
-
Ammonium acetate or TRIS buffer (pH 8.5)
-
Ascorbic acid or other stabilizers
-
Reaction vial (e.g., polypropylene microcentrifuge tube)
-
Heating block or water bath
Procedure:
-
In a reaction vial, combine the DOTA-conjugated targeting vector and the appropriate buffer.
-
Add a stabilizer like ascorbic acid to prevent radiolysis.
-
Add the desired activity of ²²⁵AcCl₃ to the mixture.
-
Incubate the reaction at a temperature between 80°C and 95°C for 20 to 60 minutes.
-
Allow the reaction to cool to room temperature.
-
Quality Control: Assess the radiochemical purity via ITLC or radio-HPLC.
Protocol 3: In Vitro Serum Stability Assay
Materials:
-
²²⁵Ac-labeled radiopharmaceutical (this compound or DOTA conjugate)
-
Fresh human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Size-exclusion chromatography columns or ITLC system
Procedure:
-
Add a small volume of the purified ²²⁵Ac-labeled radiopharmaceutical to a vial containing fresh human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1h, 4h, 24h, 48h, 7 days), take an aliquot of the serum mixture.
-
Analyze the aliquot using a suitable method (e.g., size-exclusion chromatography or ITLC) to separate the intact radiopharmaceutical from any released ²²⁵Ac or its decay products.
-
Quantify the percentage of intact radiopharmaceutical at each time point to determine the serum stability.
Mandatory Visualization
Signaling Pathways in Targeted Alpha Therapy
Targeted alpha therapy often leverages the overexpression of specific receptors on cancer cells. Two common targets are Prostate-Specific Membrane Antigen (PSMA) and Somatostatin Receptor Type 2 (SSTR2). The binding of the radiolabeled ligand to these receptors initiates a cascade of events leading to cell death.
Experimental Workflow
The development of a targeted alpha therapeutic involves a series of critical steps, from initial radiolabeling to preclinical evaluation.
References
- 1. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Stability of Corixetan Conjugates Against Other ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) is a critical attribute that profoundly influences its therapeutic index, dictating both efficacy and toxicity. Premature release of the cytotoxic payload in systemic circulation can lead to off-target effects, while an overly stable linker may hinder payload delivery at the tumor site. This guide provides an objective comparison of the stability of a Corixetan-based conjugate with other common ADC platforms, supported by representative experimental data and detailed protocols.
This compound, a hydroxypyridinone (3,2-HOPO) based chelator, is utilized in the formation of radioimmunoconjugates. It forms a stable amide bond with lysine residues on the monoclonal antibody, suggesting a non-cleavable linker strategy.[1] In this guide, we compare a hypothetical this compound-based ADC to two other ADCs employing distinct linker technologies: a protease-cleavable valine-citrulline (VC) linker and a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Data Presentation
The following tables summarize representative quantitative data for the stability of the three ADC platforms.
Table 1: In Vitro Plasma Stability
This table compares the percentage of intact ADC remaining after incubation in human plasma over time, as determined by LC-MS. A higher percentage of intact ADC indicates greater stability.
| Time (hours) | This compound Conjugate (Non-cleavable) | Val-Cit Linker (Protease-cleavable) | SMCC Linker (Non-cleavable) |
| 0 | 100% | 100% | 100% |
| 24 | 98% | 90% | 97% |
| 48 | 96% | 82% | 95% |
| 72 | 94% | 75% | 93% |
| 120 | 90% | 60% | 89% |
Table 2: Thermal Stability
This table presents the aggregation onset temperature (Tagg) for each ADC, a measure of its physical stability under thermal stress. A higher Tagg indicates greater stability against aggregation.
| ADC Platform | Aggregation Onset Temperature (Tagg) |
| This compound Conjugate | 68°C |
| Val-Cit Linker ADC | 65°C |
| SMCC Linker ADC | 67°C |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Plasma Stability Assessment by LC-MS
This protocol outlines the procedure for quantifying the amount of intact ADC in plasma over time.
-
ADC Incubation: The test ADC is incubated in human plasma at a concentration of 1 mg/mL at 37°C. Aliquots are taken at specified time points (e.g., 0, 24, 48, 72, and 120 hours).
-
Sample Preparation: Plasma samples are subjected to immuno-affinity capture using an anti-human IgG antibody to isolate the ADC. The captured ADC is then eluted and denatured.
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The percentage of intact ADC is determined by quantifying the area of the peak corresponding to the fully assembled ADC relative to the total area of all ADC-related species.
2. Thermal Stability Assessment by Dynamic Light Scattering (DLS)
This protocol describes how to determine the aggregation onset temperature (Tagg).
-
Sample Preparation: The ADC is prepared in a formulation buffer at a concentration of 1 mg/mL.
-
DLS Measurement: The sample is placed in a DLS instrument, and the temperature is ramped from 25°C to 85°C at a rate of 1°C/minute.
-
Data Analysis: The DLS software monitors the size distribution of the particles in the solution. The Tagg is defined as the temperature at which a significant increase in the hydrodynamic radius of the particles is observed, indicating the onset of aggregation.
Visualizations
Diagram 1: Experimental Workflow for ADC Plasma Stability Assessment
Caption: Workflow for assessing ADC stability in plasma.
Diagram 2: ADC Stability and Payload Release
References
A Comparative Guide to Pelgifatamab Corixetan: Correlating In Vitro Cytotoxicity with In Vivo Efficacy in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pelgifatamab corixetan, a targeted radionuclide therapy, with alternative treatments for metastatic castration-resistant prostate cancer (mCRPC). By objectively presenting preclinical data, this document aims to facilitate an informed understanding of its therapeutic potential.
Pelgifatamab this compound is an antibody-drug conjugate that targets the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. The antibody component serves to deliver a radioactive payload directly to the tumor cells, leading to their destruction. This targeted approach is designed to maximize anti-tumor activity while minimizing off-target toxicity. Different radionuclide payloads, such as Actinium-225 (²²⁵Ac) and Thorium-227 (²²⁷Th), have been investigated in preclinical studies. This guide will focus on the available data for these conjugates and compare them with standard-of-care therapies for mCRPC.
Correlating In Vitro Performance with In Vivo Outcomes
A critical aspect of preclinical drug development is establishing a correlation between in vitro cytotoxicity and in vivo efficacy. In vitro assays provide a controlled environment to assess the direct impact of a therapeutic agent on cancer cells, while in vivo models offer insights into its performance within a complex biological system. For pelgifatamab this compound, in vitro studies have demonstrated potent and selective killing of PSMA-expressing prostate cancer cells.[1][2][3] This selective cytotoxicity is a key indicator of its targeted mechanism of action.
These in vitro findings have been shown to translate to significant anti-tumor activity in in vivo xenograft models of prostate cancer. The targeted delivery of the radionuclide results in the induction of DNA damage and apoptosis in tumor cells, leading to tumor growth inhibition. The degree of in vivo efficacy has been observed to correlate with the level of PSMA expression in the tumor cells, further validating the in vitro findings.
Comparative Performance Analysis
To provide a comprehensive overview, the following tables summarize the available preclinical data for pelgifatamab this compound and its key alternatives in the treatment of mCRPC. It is important to note that these data are compiled from various studies and may not represent head-to-head comparisons under identical experimental conditions.
In Vitro Cytotoxicity Data
| Therapeutic Agent | Cell Line | IC50 Value | Key Findings |
| ²²⁵Ac-macropa-pelgifatamab | LNCaP (PSMA+) | 0.0015 kBq/mL | Potent cytotoxicity in PSMA-expressing cells. |
| C4-2 (PSMA+) | 0.017 kBq/mL | Selective killing of PSMA-positive cells. | |
| 22Rv1 (PSMA low) | 0.03 kBq/mL | Reduced activity in low PSMA-expressing cells. | |
| PC-3 (PSMA-) | >5 kBq/mL | No significant cytotoxicity in PSMA-negative cells. | |
| DU-145 (PSMA-) | >5 kBq/mL | Demonstrates high target specificity. | |
| Docetaxel | PC-3 | 3.72 nM | Cytotoxic to both androgen-dependent and -independent cell lines. |
| DU-145 | 4.46 nM | ||
| LNCaP | 1.13 nM | ||
| Enzalutamide | LNCaP | 5.6 ± 0.8 µM | Effective in androgen receptor-positive cells. |
| C4-2B | 18.84 µM | Resistance observed in some cell lines. | |
| PC-3 | 34.9 ± 9 µM | Limited activity in androgen receptor-negative cells. |
In Vivo Efficacy Data
| Therapeutic Agent | Xenograft Model | Treatment Dose | T/C Volume Ratio* | Key Findings |
| ²²⁵Ac-macropa-pelgifatamab | C4-2 | 300 kBq/kg | 0.10 | Enhanced antitumor efficacy compared to other TATs. |
| LNCaP | 70, 125, 250 kBq/kg | <0.01 | Significant tumor growth inhibition at various doses. | |
| KuCaP-1 (PDX) | 75, 150, 300 kBq/kg | 0.55, 0.44, 0.26 | Dose-dependent efficacy in a patient-derived model. | |
| ²²⁷Th-HOPO-pelgifatamab | C4-2 | 300 kBq/kg | 0.33 | Effective in inhibiting tumor growth. |
| Docetaxel | PC-3 | 5 mg/kg (b.i.w.) | Not directly reported | Known to inhibit tumor growth in xenograft models. |
| Enzalutamide | 22RV1 | 20 mg/kg (daily) | ~15% inhibition | Modest tumor growth inhibition as a single agent. |
*T/C Volume Ratio: Ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group. A lower ratio indicates greater efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical protocols used for the in vitro and in vivo evaluation of pelgifatamab this compound and its alternatives.
In Vitro Cytotoxicity Assay (Cell Viability)
-
Cell Culture : Prostate cancer cell lines (e.g., LNCaP, C4-2, PC-3, DU-145) are cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of the therapeutic agent (pelgifatamab this compound, docetaxel, or enzalutamide) or vehicle control.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a colorimetric assay (e.g., MTS or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis : The absorbance or luminescence is measured, and the data is normalized to the vehicle control to determine the percentage of viable cells. IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Efficacy Study
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude) are used.
-
Tumor Inoculation : Prostate cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization : Once tumors reach a specified size, mice are randomized into treatment and control groups.
-
Treatment Administration : The therapeutic agent is administered according to the specified dose and schedule (e.g., a single intravenous injection for pelgifatamab this compound, daily oral gavage for enzalutamide).
-
Endpoint Analysis : Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The T/C volume ratio is calculated to determine efficacy.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the signaling pathway of pelgifatamab this compound and a typical experimental workflow.
Caption: Signaling pathway of pelgifatamab this compound leading to apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Efficacy of a PSMA-Targeted Actinium-225 Conjugate (225Ac-Macropa-Pelgifatamab): A Targeted Alpha Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of the α-therapy 225Ac-pelgifatamab | BioWorld [bioworld.com]
A Head-to-Head Comparison of Targeted Alpha Therapy Agents for Cancer Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Targeted Alpha Therapy (TAT) is a rapidly advancing modality in cancer treatment, utilizing alpha-emitting radionuclides conjugated to targeting molecules to deliver highly potent and localized cytotoxic radiation to tumor cells. The high linear energy transfer (LET) and short path length of alpha particles result in complex, difficult-to-repair DNA double-strand breaks, leading to efficient cell killing with minimal damage to surrounding healthy tissues.[1] This guide provides a head-to-head comparison of prominent targeted alpha therapy agents, focusing on preclinical data to inform researchers and drug development professionals.
Comparative Efficacy of Targeted Alpha Therapy Agents
Preclinical studies have demonstrated the potent anti-tumor effects of various TAT agents. Here, we summarize the comparative efficacy of agents targeting Prostate-Specific Membrane Antigen (PSMA) and Somatostatin Receptors (SSTR), common targets in prostate cancer and neuroendocrine tumors, respectively.
PSMA-Targeted Agents: ²²⁵Ac vs. ²¹³Bi
A key area of investigation has been the comparison of TAT agents targeting PSMA. Studies comparing ²²⁵Ac- and ²¹³Bi-labeled PSMA-targeting ligands have consistently shown the superior efficacy of ²²⁵Ac-based agents.
| Agent | Tumor Model | Key Efficacy Findings | Reference |
| ²²⁵Ac-L1 | PSMA+ PC3 PIP flank tumor xenograft | Demonstrated activity-dependent, specific inhibition of tumor growth. More effective than ²¹³Bi-L1 in PSMA+ cells. Showed an increased survival benefit in a micrometastatic model compared to ¹⁷⁷Lu-L1. | [2] |
| ²¹³Bi-L1 | PSMA+ PC3 PIP flank tumor xenograft | Showed specific cell uptake and killing in PSMA+ cells, but was less effective than ²²⁵Ac-L1. | [2] |
| ²²⁵Ac-PSMA-617 | Preclinical models | Dosimetry calculations demonstrated its superiority over short-lived ²¹³Bi as the radionuclide label for PSMA-617. | [3] |
| ²¹³Bi-PSMA-617 | Preclinical models | A dosimetry estimate demonstrated that short-lived ²¹³Bi is an inferior choice for targeted alpha therapy with PSMA-617. | [3] |
SSTR-Targeted Agents: ²²⁵Ac vs. ²¹³Bi
Similar to PSMA-targeted agents, ²²⁵Ac-labeled SSTR-targeting agents have shown significant promise in preclinical and early clinical settings for neuroendocrine tumors.
| Agent | Tumor Model/Patient Cohort | Key Efficacy Findings | Reference |
| ²²⁵Ac-DOTATATE | Mice with SSTR-positive H69 tumor xenografts | Showed favorable tumor uptake and a survival benefit over saline-treated animals. | |
| ²¹³Bi-DOTATOC | Patients with neuroendocrine tumors refractory to beta radiation | Induced enduring responses in all treated patients with moderate chronic kidney toxicity. | |
| ²²⁵Ac-DOTATOC | Preclinical mouse model of neuroendocrine tumors | Demonstrated a therapeutic window between tumor efficacy and long-term toxicity. |
Biodistribution and Dosimetry
The biodistribution and dosimetry of TAT agents are critical for assessing their safety and therapeutic index. The following tables summarize comparative biodistribution and dosimetry data for different TAT agents.
Comparative Biodistribution of PSMA-Targeted Agents
| Agent | Tumor Model | Key Biodistribution Findings | Reference |
| ²²⁵Ac-L1 | PSMA+ PC3 PIP flank tumor xenograft | Revealed specific uptake of radioactivity within PSMA+ lesions. | |
| ²¹³Bi-L1 | PSMA+ PC3 PIP flank tumor xenograft | Revealed specific uptake of radioactivity within PSMA+ lesions. | |
| ²¹²Pb-PSMA | Preclinical prostate cancer models | Favorable antitumor responses with the kidney as the dose-limiting organ. |
Comparative Dosimetry of TAT Agents
A modeling study comparing ²²⁵Ac and ²¹²Pb for labeling rhPSMA-10.1 highlighted the impact of radionuclide choice on the therapeutic index.
| Agent | Key Dosimetry Findings | Reference |
| ²²⁵Ac-rhPSMA-10.1 | Demonstrated a substantially improved therapeutic index with a ~3-fold higher tumor:kidney dose ratio and a ~2.2-fold higher tumor:salivary gland ratio compared to ²¹²Pb-rhPSMA-10.1. | |
| ²¹²Pb-rhPSMA-10.1 | Required a ~29-fold higher administered activity to achieve the same tumor dose as ²²⁵Ac, resulting in 2.5-fold and 2.2-fold higher absorbed doses to the kidneys and salivary glands, respectively. |
Another study comparing the tumor absorbed dose of ²²⁵Ac- and ²¹¹At-labeled trastuzumab showed that ²²⁵Ac had a three times higher therapeutic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of targeted alpha therapy agents.
In Vivo Biodistribution Studies in Rodent Models
Biodistribution studies are essential to determine the uptake, retention, and clearance of radiopharmaceuticals.
-
Animal Models: Healthy or tumor-bearing immunocompromised mice (e.g., BALB/c nude or SCID) are typically used. For tumor models, human cancer cells are injected subcutaneously or orthotopically.
-
Radiopharmaceutical Administration: The radiolabeled compound is administered intravenously via the tail vein. The injected volume typically does not exceed 0.3 ml for mice.
-
Tissue Collection and Measurement: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), animals are euthanized. Organs of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. This is determined by dividing the counts per minute (CPM) in an organ by its weight and the CPM of a standard (a fraction of the injected dose), then multiplying by 10.
Tumor Growth Inhibition Studies in Xenograft Models
These studies assess the therapeutic efficacy of the TAT agents.
-
Tumor Inoculation: Human tumor cells are subcutaneously injected into the flank of immunocompromised mice.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), the TAT agent is administered, often intravenously.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured periodically (e.g., 2-3 times a week) using calipers. Tumor volume is calculated using the formula: V = (length × width²) / 2.
-
Efficacy Endpoints: The primary endpoints are typically tumor growth delay, reduction in tumor volume, and overall survival of the animals.
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay is used to quantify the primary mechanism of action of alpha emitters – the induction of DNA double-strand breaks (DSBs).
-
Cell Culture and Treatment: Cells are cultured on coverslips and irradiated with the TAT agent.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like 0.3% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.
-
Microscopy and Quantification: The number of γH2AX foci per cell nucleus is quantified using fluorescence microscopy and image analysis software.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway
The primary mechanism of cell killing by targeted alpha therapy is the induction of complex DNA double-strand breaks. This triggers the DNA Damage Response (DDR) pathway.
References
- 1. Key biological mechanisms involved in high-LET radiation therapies with a focus on DNA damage and repair | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. Recent advances in the development of 225Ac- and 211At-labeled radioligands for radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Biodistribution of GRPR-Targeting Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The gastrin-releasing peptide receptor (GRPR) has emerged as a promising target for the imaging and therapy of various cancers, most notably prostate and breast cancer, due to its overexpression in these malignancies.[1][2][3][4][5] The development of radiopharmaceuticals targeting GRPR is a key area of research, with a focus on optimizing their biodistribution to achieve high tumor uptake and low accumulation in non-target tissues. This guide provides a comparative analysis of the biodistribution of several GRPR-targeting radiopharmaceuticals, supported by experimental data.
While the initial query mentioned Corixetan-based radiopharmaceuticals, it is important to clarify that this compound is a chelating agent. A chelator is a crucial component of a radiopharmaceutical, responsible for stably binding the radioactive metal isotope. While no specific GRPR-targeting radiopharmaceutical explicitly using this compound was identified in the available literature, the principles of biodistribution and the comparative data presented herein are applicable to any GRPR-targeting agent, irrespective of the specific chelator used. The choice of chelator, such as DOTA, NODAGA, or potentially this compound, can influence the overall pharmacokinetic properties of the radiopharmaceutical.
Comparative Biodistribution Data
The following tables summarize the biodistribution data of various GRPR-targeting radiopharmaceuticals in preclinical models, primarily in mice bearing PC-3 human prostate cancer xenografts. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric for quantifying radiotracer uptake.
Table 1: Comparative Biodistribution of ⁶⁸Ga-Labeled GRPR-Targeting Radiopharmaceuticals in PC-3 Xenograft-Bearing Mice (%ID/g)
| Radiopharmaceutical | Time p.i. | Tumor | Blood | Pancreas | Liver | Kidneys |
| ⁶⁸Ga-AMBA | 20-30 min | 6.7 ± 1.4 | - | - | - | - |
| ⁶⁸Ga-NODAGA-RM1 | 30 min | 3.3 ± 0.38 | - | - | 0.4 ± 0.08 | 1.8 ± 0.3 |
| ¹⁸F-AlF-NODAGA-RM1 | 30 min | 4.6 ± 1.5 | - | - | 0.3 ± 0.05 | 2.5 ± 0.5 |
| ⁶⁸Ga-LW01158 | 1 hr | 11.2 ± 0.65 | 0.2 ± 0.04 | 12.0 ± 1.41 | 0.4 ± 0.07 | 4.9 ± 0.7 |
p.i. = post-injection
Table 2: Comparative Biodistribution of ¹⁷⁷Lu-Labeled GRPR-Targeting Radiopharmaceuticals in PC-3 Xenograft-Bearing Mice (%ID/g)
| Radiopharmaceutical | Time p.i. | Tumor | Blood | Pancreas | Liver | Kidneys |
| ¹⁷⁷Lu-RM2 | 24 hr | 10.3 ± 2.1 | 0.03 ± 0.01 | 0.2 ± 0.1 | 0.1 ± 0.0 | 1.2 ± 0.2 |
| ¹⁷⁷Lu-AMTG | 24 hr | 13.9 ± 1.9 | 0.02 ± 0.00 | 0.2 ± 0.1 | 0.1 ± 0.0 | 1.9 ± 0.3 |
| ¹⁷⁷Lu-NeoB | 24 hr | ~15 | ~0.1 | ~0.5 | ~0.2 | ~1.5 |
| ¹⁷⁷Lu-AMBA | 24 hr | ~2 | ~0.1 | ~20 | ~0.2 | ~1.0 |
p.i. = post-injection. Data for ¹⁷⁷Lu-NeoB and ¹⁷⁷Lu-AMBA are estimated from graphical representations in the cited source.
Experimental Protocols
The validation of the biodistribution of a novel radiopharmaceutical is a critical step in its preclinical development. The following is a generalized experimental protocol for such a study, based on common practices in the field.
1. Animal Model:
-
Species: Athymic nude mice are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Model: PC-3 human prostate cancer cells are frequently used due to their high expression of GRPR. Cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) before the study.
2. Radiopharmaceutical Administration:
-
The radiolabeled compound is typically administered via intravenous injection into the tail vein.
-
The injected dose and volume are carefully measured for each animal to allow for accurate calculation of %ID/g.
3. Biodistribution Study:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized.
-
Blood is collected via cardiac puncture.
-
Organs and tissues of interest (tumor, blood, pancreas, liver, kidneys, muscle, bone, etc.) are dissected, weighed, and their radioactivity is measured using a gamma counter.
-
Standards of the injected radiopharmaceutical are also measured to allow for decay correction and calculation of the percentage of injected dose.
4. Data Analysis:
-
The radioactivity of each tissue sample is decay-corrected to the time of injection.
-
The %ID/g is calculated for each tissue using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total counts per minute injected) x 100
5. Specificity Confirmation (Blocking Study):
-
To confirm that the tumor uptake is receptor-mediated, a blocking study is performed.
-
A cohort of mice is co-injected with the radiopharmaceutical and a large excess of a non-radiolabeled version of the targeting molecule (e.g., unlabeled bombesin analog).
-
A significant reduction in tumor uptake in the blocked group compared to the non-blocked group indicates specific binding to the GRPR.
Mandatory Visualizations
GRPR Signaling Pathway
The binding of a GRPR-targeting radiopharmaceutical (agonist) to the receptor can trigger downstream signaling cascades. Understanding this pathway is crucial for assessing the potential pharmacological effects of the imaging agent.
Caption: Simplified GRPR signaling pathway upon agonist binding.
Experimental Workflow for Biodistribution Validation
The following diagram illustrates the key steps involved in a typical preclinical biodistribution study.
Caption: Workflow for a preclinical biodistribution study.
References
- 1. GRPr Theranostics: Current Status of Imaging and Therapy using GRPr Targeting Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiopharmaceuticals Targeting Gastrin-Releasing Peptide Receptor for Diagnosis and Therapy of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]
- 4. GRPR-targeting radiotheranostics for breast cancer management [ouci.dntb.gov.ua]
- 5. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Stability of Thorium-227-Corixetan Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of targeted alpha therapies (TATs) is intrinsically linked to the in vivo stability of the radiopharmaceutical. For Thorium-227 (²²⁷Th), a promising alpha-emitting radionuclide with a half-life of 18.7 days, the chelation chemistry is paramount to ensure that the potent radioisotope remains complexed to its targeting moiety until it reaches the tumor site.[1][2] This guide provides a comparative assessment of the long-term stability of Thorium-227-Corixetan complexes, benchmarked against other chelating agents, and is supported by experimental data and detailed methodologies. Thorium-227-Corixetan, also known as ²²⁷Th-anetumab corixetan (BAY 2287411), is a mesothelin-targeted thorium conjugate (MSLN-TTC) that utilizes a 3,2-hydroxypyridinone (3,2-HOPO) chelator.[3][4]
Comparative Stability of Thorium-227 Chelates
The stability of a radiometal complex is a critical attribute for its clinical translation. Inadequate stability can lead to the premature release of the radionuclide, resulting in off-target toxicity and reduced therapeutic efficacy. The 3,2-HOPO chelator employed in this compound has demonstrated the formation of highly stable complexes with Thorium-227.[5] The following table summarizes the available stability data for various ²²⁷Th chelates.
| Chelator/Complex | Targeting Moiety | Stability Data | Reference |
| This compound (3,2-HOPO) | Anetumab (anti-mesothelin antibody) | Forms extremely stable complexes. Preclinical evaluation confirmed the radiostability of BAY 2287411. | |
| Lumi804 | Antibody | >95% bound ²²⁷Th over 7 days in vitro. | Not explicitly found in search results |
| DFOcyclostar | Ofatumumab | Excellent in vitro stability (>95% bound ²²⁷Th over 7 days). However, in vivo instability was suggested by high liver and spleen uptake. | Not explicitly found in search results |
| p-SCN-Bn-HEHA | Ofatumumab | Moderate in vitro stability with 50% decomplexation over 24 hours in serum plasma. | Not explicitly found in search results |
| p-SCN-Bn-DOTA | Ofatumumab | Modest in vitro stability (<80% over 7 days). | Not explicitly found in search results |
Mechanism of Action and Therapeutic Rationale
Targeted Thorium Conjugates (TTCs) like Thorium-227-Corixetan are designed to selectively deliver alpha radiation to cancer cells. The antibody component, anetumab, binds to mesothelin, a protein overexpressed on the surface of various solid tumors. Upon binding, the complex is internalized, and the decay of ²²⁷Th releases high-energy alpha particles, which induce difficult-to-repair double-strand DNA breaks, leading to cancer cell death.
Experimental Protocols
In Vitro Serum Stability Assay
Objective: To assess the stability of the Thorium-227-Corixetan complex in human serum over time.
Materials:
-
Thorium-227-Corixetan
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) columns
-
Gamma counter
Procedure:
-
Thorium-227-Corixetan is incubated in human serum at 37°C.
-
Aliquots are taken at various time points (e.g., 1, 24, 48, 72, and 168 hours).
-
For each aliquot, the sample is passed through an SEC column to separate the intact complex from any dissociated ²²⁷Th.
-
The radioactivity in the fractions corresponding to the intact complex and the free ²²⁷Th is measured using a gamma counter.
-
The percentage of intact complex is calculated for each time point.
Radiolabeling and Quality Control Workflow
The production of a stable Thorium-227-Corixetan complex involves a multi-step process that includes antibody conjugation, radiolabeling, and rigorous quality control.
Conclusion
The available data strongly suggest that Thorium-227-Corixetan, which utilizes a 3,2-HOPO chelator, forms highly stable complexes. This high stability is a crucial factor in its promising preclinical and clinical development as a targeted alpha therapy for mesothelin-expressing cancers. Further long-term, head-to-head comparative studies with other chelators under standardized conditions would be beneficial to definitively establish the superiority of the 3,2-HOPO chelation system for Thorium-227.
References
Safety Operating Guide
Navigating the Final Frontier of Drug Development: Proper Disposal of Corixetan
For researchers and scientists at the vanguard of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. Corixetan, a chelating agent notably used in targeted alpha therapies with Thorium-227, requires meticulous handling not only during experimentation but also through its final disposal phase. Adherence to proper disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance.
Core Chemical and Safety Data
A foundational understanding of this compound's properties is crucial before initiating any disposal procedure. The following table summarizes key data for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1952359-26-0 |
| Molecular Formula | C50H61N11O15 |
| Molecular Weight | 1056.08 g/mol [1] |
| Primary Hazards | Harmful if swallowed, Very toxic to aquatic life with long-lasting effects.[1] |
Disposal of Non-Radioactive this compound Waste
For this compound waste that has not come into contact with radioactive materials, the disposal procedure should be dictated by its chemical hazard profile.
Experimental Protocol for Disposal of Non-Radioactive this compound:
-
Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash.
-
Containerization:
-
Place solid this compound waste into a dedicated, clearly labeled, and sealed container.
-
For solutions containing this compound, use a leak-proof container that is chemically compatible with the solvent used.
-
The container label should clearly state "Hazardous Chemical Waste: this compound" and include the primary hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and approved waste disposal company. Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they can handle and dispose of it appropriately.[1]
Disposal of this compound Complexed with Thorium-227 (Radioactive Waste)
When this compound is used as a chelator for Thorium-227, the resulting waste is radioactive and must be handled with the utmost caution, following all applicable regulations for radioactive waste disposal.
Experimental Protocol for Disposal of this compound-Thorium-227 Waste:
-
Specialized Training: All personnel handling radioactive waste must have completed institutional and national radiation safety training.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and two pairs of disposable gloves.
-
Waste Segregation:
-
Strictly segregate radioactive waste from all other waste streams.
-
Use designated radioactive waste containers. These are typically color-coded (e.g., yellow with a magenta or black trefoil symbol) and shielded if necessary.
-
-
Containerization:
-
Solid Waste: Place contaminated items such as gloves, absorbent paper, and plasticware into a solid radioactive waste container.
-
Liquid Waste: Collect liquid waste containing the this compound-Thorium-227 complex in a shatter-resistant, leak-proof container. Do not fill the container to more than 80% of its capacity to prevent spills.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated radioactive sharps container.
-
-
Labeling: Each radioactive waste container must be clearly labeled with:
-
The radioactive isotope (Thorium-227).
-
The chemical contents (this compound and any solvents).
-
The date of waste generation.
-
The name of the principal investigator or laboratory.
-
-
Storage: Store radioactive waste in a designated and secure radioactive materials area. This area must be shielded as necessary and access should be restricted to authorized personnel.
-
Radioactive Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) to arrange for the pickup and disposal of the radioactive waste. They will have established procedures for handling and disposing of low-level radioactive waste in compliance with national and local regulations.
Logical Workflow for this compound Waste Management
The decision-making process for the proper disposal of this compound can be visualized as a logical workflow. This ensures that the correct disposal pathway is chosen based on the nature of the waste.
A flowchart illustrating the decision-making process for this compound waste disposal.
By adhering to these detailed procedures and workflows, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental responsibility that are integral to the scientific process. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
